molecular formula C17H10F6N2O B587915 Dehydro Mefloquine-d5

Dehydro Mefloquine-d5

Numéro de catalogue: B587915
Poids moléculaire: 377.29 g/mol
Clé InChI: LUDFDSXDVJABBT-PPCDZPRBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydro Mefloquine-d5 is a deuterium-labeled analog of Mefloquine, specifically designed to serve as an internal standard in advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Its primary research value lies in enabling highly accurate and reliable quantification of Mefloquine and its metabolites in complex biological matrices, which is crucial for conducting robust pharmacokinetic studies, therapeutic drug monitoring, and metabolic research . By incorporating five deuterium atoms, this standard provides a consistent mass shift that minimizes interference during MS analysis, thereby improving the precision and reproducibility of analytical results. The use of this labeled compound is essential for researchers seeking to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Mefloquine, ultimately supporting critical investigations into its efficacy and safety profile. This product is intended for use by qualified research personnel in laboratory settings only.

Propriétés

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H/i1D,2D,6D,7D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDFDSXDVJABBT-PPCDZPRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro Mefloquine-d5, a crucial internal standard for the quantitative analysis of the antimalarial drug Mefloquine (B1676156). This document details the proposed synthetic pathway, experimental protocols, and analytical characterization methods.

Introduction

This compound is a deuterium-labeled analog of Dehydro Mefloquine, a known impurity and metabolite of the antimalarial drug Mefloquine.[1][2] Due to its isotopic labeling, this compound is widely utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Mefloquine and its related compounds in biological matrices through mass spectrometry-based methods.[1] Its chemical formula is C₁₇H₅D₅F₆N₂O with a molecular weight of approximately 377.30 g/mol .[3] The deuteration is strategically placed on the pyridine (B92270) ring and the carbinol carbon, providing a stable isotopic signature with a significant mass shift from the unlabeled analog.[1]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the core quinoline (B57606) structure, followed by the introduction of the deuterated pyridinylmethanol side chain. The proposed pathway leverages established organometallic methodologies.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the key intermediate, 4-bromo-2,8-bis(trifluoromethyl)quinoline (B1274484). This is followed by a lithium-halogen exchange and subsequent reaction with a deuterated pyridine electrophile to form a ketone precursor. The final step involves the stereospecific reduction of the ketone with a deuterated reducing agent to yield the target molecule.

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Reduction to Alcohol A 2,8-Bis(trifluoromethyl)quinolin-4-ol B 4-Bromo-2,8-bis(trifluoromethyl)quinoline A->B POBr₃ C 4-Quinolyl-lithium Intermediate B->C n-BuLi E 2,8-Bis(trifluoromethyl)quinolin-4-ylmethanone C->E D Pyridine-d4-2-carbonitrile D->E Reaction F This compound E->F NaBD₄

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

This procedure is adapted from established methods for the synthesis of Mefloquine intermediates.[4][5]

  • To a flask charged with 2,8-bis(trifluoromethyl)quinolin-4-ol, add phosphorus tribromide (POBr₃) slowly at 75 °C.

  • Heat the reaction mixture to 150 °C and maintain for 2 hours.

  • After cooling, carefully quench the reaction mixture with ice water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2,8-bis(trifluoromethyl)quinoline. A reported yield for a similar transformation is approximately 91%.[4]

Step 2: Synthesis of --INVALID-LINK--methanone

This step involves a lithium-halogen exchange followed by nucleophilic addition to a deuterated nitrile.[6]

  • Dissolve 4-bromo-2,8-bis(trifluoromethyl)quinoline in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 1 hour to facilitate the lithium-halogen exchange, forming the 4-quinolyl-lithium intermediate.

  • In a separate flask, dissolve pyridine-d4-2-carbonitrile (custom synthesis may be required) in anhydrous THF.

  • Add the solution of the 4-quinolyl-lithium intermediate to the pyridine-d4-2-carbonitrile solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting ketone by column chromatography. Yields for the non-deuterated analog are reported to be in the range of 81-85%.[6]

Step 3: Reduction to this compound

The final step is the reduction of the ketone to the corresponding alcohol using a deuterated reducing agent.

  • Dissolve the deuterated ketone from Step 2 in methanol (B129727) or ethanol (B145695) and cool to 0 °C.

  • Add sodium borodeuteride (NaBD₄) portion-wise to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully add water to quench the excess reducing agent.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify the final product by column chromatography on silica (B1680970) gel to obtain this compound as a solid.

Reagents and Materials
ReagentFormulaMW ( g/mol )Purpose
2,8-Bis(trifluoromethyl)quinolin-4-olC₁₁H₅F₆NO293.16Starting Material
Phosphorus TribromidePOBr₃286.69Brominating Agent
n-ButyllithiumC₄H₉Li64.06Lithiating Agent
Pyridine-d4-2-carbonitrileC₆D₄N₂108.14Deuterated Electrophile
Sodium BorodeuterideNaBD₄41.84Deuterated Reducing Agent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Solvent
MethanolCH₃OH32.04Solvent

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization_Workflow cluster_MS Molecular Weight and Isotopic Purity cluster_NMR Structural Confirmation cluster_HPLC Chemical Purity A Synthesized this compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy A->C D HPLC/UPLC A->D B1 Confirm [M+H]⁺ at m/z 378.3 B->B1 C1 ¹H NMR C->C1 C2 ¹³C NMR C->C2 C3 ¹⁹F NMR C->C3 D1 Assess purity (>98%) D->D1

Caption: Analytical workflow for the characterization of this compound.

Analytical Methodologies

Mass Spectrometry (MS):

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Expected Results: The protonated molecule [M+H]⁺ should be observed at m/z 378.3. The high-resolution mass measurement will confirm the elemental composition. The isotopic distribution pattern will confirm the incorporation of five deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum should show signals corresponding to the protons on the quinoline ring. The signals for the pyridine ring protons and the methine proton at the carbinol center are expected to be absent or significantly reduced in intensity, confirming successful deuteration at these positions.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the quinoline and pyridine rings. The signal for the carbinol carbon will be a triplet due to coupling with deuterium. A comparison with the spectrum of unlabeled Dehydro Mefloquine or Mefloquine can aid in signal assignment.[7]

  • ¹⁹F NMR: Two singlets are expected for the two trifluoromethyl (CF₃) groups at the 2- and 8-positions of the quinoline ring.

High-Performance Liquid Chromatography (HPLC):

  • Technique: Reversed-phase HPLC with UV detection.

  • Expected Results: A single major peak should be observed, indicating the chemical purity of the compound. The purity is typically expected to be ≥98%.

Summary of Characterization Data
TechniqueParameterExpected Result
HRMS (ESI+) [M+H]⁺m/z 378.3
¹H NMR Pyridine & Carbinol ProtonsAbsence or significant reduction of signals
¹³C NMR Quinoline & Pyridine SignalsCharacteristic shifts consistent with the structure
¹⁹F NMR CF₃ SignalsTwo distinct singlets
HPLC Purity≥98%

Mefloquine Metabolism: The Role of a Deuterated Standard

Mefloquine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][8] The major metabolic pathway involves the oxidation of the piperidine (B6355638) ring to form the main, inactive metabolite, carboxymefloquine.[4][9] Understanding this pathway is critical for drug development and therapeutic monitoring. This compound serves as an invaluable tool in these studies, allowing for the precise measurement of the parent drug and its metabolites without interference from endogenous compounds.

Metabolism_Pathway Mefloquine Mefloquine CYP3A4 CYP3A4 (Liver) Mefloquine->CYP3A4 Metabolite Carboxymefloquine (inactive) CYP3A4->Metabolite Oxidation

Caption: Simplified metabolic pathway of Mefloquine.

Conclusion

This technical guide outlines a robust and chemically sound approach for the synthesis and characterization of this compound. The detailed protocols and characterization data provide a solid foundation for researchers and scientists working on the development and analysis of Mefloquine and related antimalarial compounds. The availability of high-purity, well-characterized this compound is essential for advancing our understanding of the pharmacokinetics and metabolism of this important drug.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dehydro Mefloquine-d5, a deuterated analog of a known mefloquine (B1676156) impurity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, pharmacokinetics, and drug metabolism studies involving mefloquine. This compound is primarily utilized as an internal standard for the precise quantification of mefloquine and its related compounds in biological matrices through mass spectrometry-based assays.

Physicochemical Properties

This compound is a stable isotope-labeled compound that is structurally similar to mefloquine, with the key difference being the introduction of a double bond in the piperidine (B6355638) ring and the presence of five deuterium (B1214612) atoms. These modifications result in a distinct molecular weight, which is crucial for its application as an internal standard in mass spectrometry.

Quantitative Data Summary

The key physical and chemical properties of this compound and its non-deuterated counterpart, Dehydro Mefloquine, are summarized in the table below for easy comparison.

PropertyThis compoundDehydro MefloquineMefloquine (Parent Drug)
Synonyms α-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol-d5(RS)---INVALID-LINK--methanol; Mefloquine EP Impurity BLariam
CAS Number 1246819-32-8[1][2][3][4][5][6]68496-04-8[1]53230-10-7
Molecular Formula C₁₇H₅D₅F₆N₂O[1][2][3][4]C₁₇H₁₀F₆N₂O[7]C₁₇H₁₆F₆N₂O
Molecular Weight 377.30 g/mol [1][3][4]372.264 g/mol [7]378.31 g/mol [8]
Accurate Mass 377.1011[1]372.07[7]378.11668211 Da[8]
Appearance Light-Yellow Solid[4]Not specifiedSolid[8]
Storage Temperature 2-8°C Refrigerator[4]Not specified-20°C[9]
Solubility (Mefloquine HCl) Not specifiedNot specifiedSoluble in ethanol (B145695) (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~10 mg/ml)[9]. Solubility at pH 7.4 is >62.2 µg/mL[10].

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of mefloquine. Below is a representative experimental protocol for the analysis of mefloquine in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a common application for this deuterated standard.

Representative Analytical Method: HPLC-MS/MS for Mefloquine Quantification

This protocol is a composite of established methods for mefloquine analysis and is intended as a guideline.[11][12][13][14][15][16][17][18] Optimization will be required for specific instrumentation and matrices.

Objective: To quantify the concentration of mefloquine in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • Mefloquine analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of mefloquine and this compound in methanol.

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of mefloquine.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Add a fixed concentration of this compound to all calibration standards, QC samples, and unknown samples.

  • Sample Preparation (Solid Phase Extraction):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma samples (containing the analyte and internal standard) onto the cartridges.

    • Wash the cartridges with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)[12]

    • Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water[11]

    • Mobile Phase B: 0.1% formic acid and 1 mM ammonium formate in acetonitrile/methanol (50:50)[11]

    • Gradient: A gradient elution is typically used to separate the analyte from matrix components.

    • Flow Rate: 0.350 mL/min[12]

    • Injection Volume: 5-20 µL

    • Column Temperature: 30°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Mefloquine: Monitor the transition from the protonated parent ion to a specific product ion.

      • This compound: Monitor the transition from the deuterated parent ion to a specific product ion.

    • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of mefloquine to this compound against the concentration of the calibration standards.

  • Determine the concentration of mefloquine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis

Biological Context and Mechanism of Action of Mefloquine

This compound serves as an analytical tool in the study of mefloquine. The biological activity of mefloquine is well-documented, and understanding its mechanism of action provides context for its therapeutic use and the importance of accurate quantification.

Mefloquine is an antimalarial agent that acts as a blood schizonticide.[22] Its primary mechanism of action is the inhibition of protein synthesis in the Plasmodium falciparum parasite.[23][24] Mefloquine targets the 80S ribosome of the parasite, specifically binding to the GTPase-associated center on the large ribosomal subunit.[23][25] This binding event disrupts the translation process, leading to the cessation of protein production and ultimately, parasite death.[23][26]

Visualizations

Experimental Workflow for Mefloquine Quantification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample (with Mefloquine & this compound) SPE Solid Phase Extraction Plasma->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Peak Area Ratio Calculation MSMS->Data Calibration Calibration Curve Data->Calibration Quantification Quantification of Mefloquine Calibration->Quantification

Caption: Workflow for the quantification of mefloquine in plasma using HPLC-MS/MS with a deuterated internal standard.

Mefloquine's Mechanism of Action: Inhibition of Protein Synthesis

G Mefloquine Mefloquine Ribosome P. falciparum 80S Ribosome (GTPase-Associated Center) Mefloquine->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Leads to

Caption: Simplified signaling pathway of mefloquine's inhibitory effect on protein synthesis in P. falciparum.

References

Dehydro Mefloquine-d5: A Technical Overview and Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydro Mefloquine-d5, a stable isotope-labeled internal standard crucial for the accurate quantification of Mefloquine in pharmacokinetic and metabolic studies. This document outlines the typical specifications, analytical methodologies, and key data points found in a Certificate of Analysis (CoA) for this reference material.

Compound Identification and Specifications

This compound is a deuterated analog of Dehydro Mefloquine, a metabolite of the antimalarial drug Mefloquine. Its use as an internal standard is critical for correcting variations in sample processing and analytical instrumentation, thereby enhancing the precision and accuracy of quantitative analyses.[1]

Identifier Value Source
Chemical Name [2,8-bis(trifluoromethyl)quinolin-4-yl]--INVALID-LINK--methanol[2]
CAS Number 1246819-32-8[1][3]
Molecular Formula C₁₇H₅D₅F₆N₂O[4][5]
Molecular Weight 377.30 g/mol [2][4]
Product Code TRC-C178702[3]

Physicochemical Properties

The following table summarizes the typical physical and chemical properties of this compound.

Property Value Source
Appearance Light-Yellow Solid[5]
Purity ≥98%[2]
Storage Conditions 2-8°C Refrigerator, Dry, Dark[2][5]
Shipping Conditions Ambient Temperature[5]

Analytical Methods and Experimental Protocols

The quality and purity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. While a specific Certificate of Analysis was not publicly available, standard analytical techniques for such compounds include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of pharmaceutical reference standards.

Protocol:

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.05 M monobasic potassium phosphate, pH 3.0) and an organic solvent like acetonitrile (B52724) is employed.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 283 nm for Mefloquine and its analogs) is used.[6]

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and identity of the compound.

Protocol:

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the molecular ion.

  • Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the deuterated compound to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure and the position of the deuterium (B1214612) labels.

Protocol:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and the absence of significant proton signals at the deuterated positions.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Review and Certification prep Reference Standard Weighing and Dissolution hplc HPLC Analysis (Purity) prep->hplc ms Mass Spectrometry (Identity) prep->ms nmr NMR Spectroscopy (Structure) prep->nmr review Data Review and Comparison to Specifications hplc->review ms->review nmr->review coa Certificate of Analysis Generation review->coa

Caption: Quality control workflow for this compound analysis.

Applications

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its stable isotope labeling ensures that it co-elutes with the unlabeled analyte but is distinguishable by mass spectrometry, allowing for precise quantification of Mefloquine and its metabolites in biological matrices such as plasma and urine.[1] This is essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]

References

Commercial Availability of Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Dehydro Mefloquine-d5, a deuterium-labeled analog of a Mefloquine metabolite, serves as a critical internal standard for analytical and pharmacokinetic studies. Its use in mass spectrometry and liquid chromatography enables precise quantification of Mefloquine in biological samples.[1] This technical overview outlines the commercial suppliers of this compound and summarizes publicly available data.

Identified Commercial Suppliers

A number of specialized chemical suppliers offer this compound for research purposes. These companies provide reference standards and isotopically labeled compounds to the scientific community. Key suppliers identified include:

  • Veeprho: A leading supplier of impurity reference standards, Veeprho offers this compound and has offices in the USA and the UK.[1]

  • Xcess Biosciences: This supplier provides the compound for research use only, with stated purity levels of ≥98%.[2]

  • Santa Cruz Biotechnology (SCBT): A well-known biochemical supplier, SCBT lists this compound for proteomics research.[3]

  • BioOrganics: This company provides the compound with a catalog number and specifies a purity of >98%.

  • Pharmaffiliates: Specializing in pharmaceutical standards and fine chemicals, Pharmaffiliates offers this compound and provides basic physical and storage information.[4]

  • LGC Standards: A global supplier of reference materials, LGC lists the compound under its TRC brand.

  • Biotech Hub Africa: This supplier lists the product in a 10 mg quantity.[5]

Technical Data Summary

The following table summarizes the quantitative and technical information available from the suppliers' public data sheets. This information is crucial for experimental planning, including preparation of stock solutions and analytical method development.

ParameterValueSource(s)
CAS Number 1246819-32-8Veeprho, Xcess Biosciences, SCBT, BioOrganics, Pharmaffiliates[1][2][3][4]
Molecular Formula C₁₇H₅D₅F₆N₂OSCBT, BioOrganics, Pharmaffiliates[3][4]
Molecular Weight 377.30 g/mol Xcess Biosciences, SCBT, Pharmaffiliates[2][3][4]
Purity ≥98%Xcess Biosciences, BioOrganics[2]
Appearance Solid Powder, Light-Yellow SolidXcess Biosciences, Pharmaffiliates[2][4]
Storage Condition Dry, dark at -20°C; 2-8°C RefrigeratorXcess Biosciences, Pharmaffiliates[2][4]
Shipping Condition Ambient TemperatureXcess Biosciences, Pharmaffiliates[2][4]

Conceptual Workflow for Research Application

While detailed experimental protocols and signaling pathways are proprietary and specific to the research being conducted, a general workflow for the procurement and use of a chemical standard like this compound can be visualized. This process is fundamental to any research involving quantitative analysis.

G cluster_procurement Procurement Phase cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase A Identify Requirement (e.g., Internal Standard for Mefloquine Assay) B Search Commercial Suppliers (e.g., Veeprho, SCBT, Xcess Biosciences) A->B C Select Supplier & Procure (Based on purity, availability, cost) B->C D Receive & Log Compound (Verify COA, assign lot number) C->D E Prepare Stock Solution (Solubilize in appropriate solvent, e.g., DMSO, Methanol) D->E F Develop & Validate Analytical Method (e.g., LC-MS/MS) E->F G Spike Biological Samples (Add known concentration of internal standard) F->G H Sample Analysis & Data Acquisition G->H I Quantify Analyte (Normalize to Internal Standard Signal) H->I J Report Results (e.g., Pharmacokinetic parameters) I->J

Caption: General workflow from procurement to application of this compound as an internal standard.

Disclaimer: The information presented is based on publicly available data from supplier websites. Researchers should always consult the specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) provided with the product for the most accurate and lot-specific information.

References

Dehydro Mefloquine-d5 safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for Dehydro Mefloquine-d5 (CAS No. 1246819-32-8), a deuterated analog of Dehydro Mefloquine. The information presented herein is compiled from publicly available data and safety data sheets for structurally related compounds, in the absence of a publicly accessible, comprehensive Safety Data Sheet (SDS) for this compound itself. This document is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of Dehydro Mefloquine. While a specific SDS with detailed physical and chemical properties for the deuterated compound is not publicly available, the properties of the parent compound, Mefloquine Hydrochloride, can be used as a close surrogate for initial safety assessments.

PropertyData (Mefloquine HCl)Reference
CAS Number 1246819-32-8 (this compound)
Molecular Formula C₁₇H₅D₅F₆N₂O
Molecular Weight 377.3 g/mol
Appearance Solid
Solubility Information not available
Storage Temperature Recommended: 2-8°C

Hazard Identification and Toxicology

A comprehensive toxicological profile for this compound is not publicly available. The hazard information is therefore based on the parent compound, Mefloquine. Mefloquine is known to have potential neurological and psychiatric side effects in humans.

It is crucial to handle this compound with the assumption that it may exhibit similar toxicological properties to Mefloquine.

Hazard TypeDescription (based on Mefloquine)
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory/Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to the central nervous system and liver through prolonged or repeated exposure.
Aspiration Hazard No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The toxicological data for the parent compound, Mefloquine, would have been generated following standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing. These protocols typically involve:

  • Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) in animal models (e.g., rats, mice).

  • Irritation and Corrosivity Studies: Assessment of skin and eye irritation potential using animal models (e.g., rabbits).

  • Genotoxicity Assays: In vitro and in vivo tests to evaluate the potential for mutagenicity (e.g., Ames test, micronucleus assay).

  • Repeated Dose Toxicity Studies: Sub-acute, sub-chronic, and chronic studies in animal models to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to potential hazards associated with this compound.

Hazard_Response_Workflow Hazard Identification and Response Workflow for this compound cluster_identification Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_exposure Exposure Event cluster_response First Aid Response Review SDS Review Safety Data Sheet (or surrogate data for related compounds) Assess Physical Hazards Assess Physical Hazards (e.g., dust explosion) Review SDS->Assess Physical Hazards Assess Health Hazards Assess Health Hazards (Toxicity, Irritation, etc.) Review SDS->Assess Health Hazards Engineering Controls Use in a well-ventilated area (e.g., fume hood) Assess Health Hazards->Engineering Controls Personal Gear Wear appropriate PPE: - Safety glasses/goggles - Lab coat - Gloves (e.g., nitrile) Engineering Controls->Personal Gear Inhalation Inhalation Move to Fresh Air Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Move to Fresh Air Skin Contact Skin Contact Wash Skin Wash with soap and water. Remove contaminated clothing. Skin Contact->Wash Skin Eye Contact Eye Contact Rinse Eyes Rinse cautiously with water for several minutes. Seek medical attention. Eye Contact->Rinse Eyes Ingestion Ingestion Do Not Induce Vomiting Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Do Not Induce Vomiting

Caption: Hazard identification and response workflow for this compound.

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound in a laboratory setting.

PPE_Workflow Recommended PPE for Handling this compound cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment cluster_hygiene Hygiene Practices Fume Hood Chemical Fume Hood Eye Protection Safety Glasses with Side Shields or Goggles Fume Hood->Eye Protection Ventilation Adequate General Laboratory Ventilation Ventilation->Eye Protection Hand Protection Chemical-resistant Gloves (e.g., Nitrile) Eye Protection->Hand Protection Body Protection Laboratory Coat Hand Protection->Body Protection Respiratory Protection Consider a respirator if dusts are generated and engineering controls are insufficient. Body Protection->Respiratory Protection Hand Washing Wash hands thoroughly after handling Respiratory Protection->Hand Washing No Eating/Drinking Do not eat, drink, or smoke in the work area Hand Washing->No Eating/Drinking

Caption: Recommended Personal Protective Equipment for handling this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound provided by the supplier before handling this material. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

Methodological & Application

Application Notes and Protocols for Dehydro Mefloquine-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Mefloquine-d5 is a deuterium-labeled analog of Mefloquine (B1676156), a crucial antimalarial drug. Its primary application lies in serving as a highly effective internal standard for the quantitative analysis of mefloquine in biological matrices using mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision in therapeutic drug monitoring, pharmacokinetic (PK) and pharmacodynamic (PD) studies, and metabolic research.[1]

These application notes provide detailed protocols and methodologies for the utilization of this compound as an internal standard in LC-MS/MS assays for the quantification of mefloquine in plasma samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (in this case, this compound) to a sample containing the analyte of interest (mefloquine). The labeled internal standard is chemically identical to the analyte and thus exhibits similar behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, compensating for potential sample losses and ionization suppression or enhancement.

Experimental Protocols

Stock Solution Preparation

Materials:

Procedure:

  • Accurately weigh a precise amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Similarly, prepare a 1 mg/mL stock solution of mefloquine hydrochloride in methanol.

  • From these stock solutions, prepare working solutions of both the analyte and the internal standard by serial dilution with a suitable solvent, typically a mixture of acetonitrile and water.

Sample Preparation from Plasma (Protein Precipitation Method)

This protocol outlines a common and straightforward method for extracting mefloquine from plasma samples.

Materials:

  • Blank human plasma (with EDTA as anticoagulant)

  • Patient/study plasma samples

  • Acetonitrile (containing this compound internal standard at a known concentration)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 85:15 v/v, 20 mM ammonium (B1175870) formate (B1220265) with 0.5% formic acid:acetonitrile).

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of mefloquine and this compound. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium formate with 0.5% formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic elution with 15% Mobile Phase B for 2.2 minutes, followed by a wash with 100% Mobile Phase B and re-equilibration.
Flow Rate 0.7 mL/min
Injection Volume 2-10 µL
Column Temperature 40°C
Autosampler Temperature 4°C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 650°C
Curtain Gas 25 psi
Nebulizer Gas (GS1) 60 psi
Auxiliary Gas (GS2) 60 psi
Collision Gas Nitrogen

MRM Transitions:

The following table provides the theoretical precursor and product ions for mefloquine and the likely transitions for this compound. The exact m/z values for this compound should be confirmed by infusion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mefloquine379.1283.229
This compound382.1 (Theoretical)283.3 (Theoretical)~29 (To be optimized)

Note: The precursor ion for this compound assumes the addition of two deuterium (B1214612) atoms and the loss of two hydrogen atoms to form a double bond, plus five deuterium labels, resulting in a net increase of 3 Da. The product ion may remain similar if the fragmentation occurs away from the labeled sites.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of mefloquine into blank plasma. The ratio of the peak area of mefloquine to the peak area of this compound is then plotted against the nominal concentration of mefloquine.

Concentration (ng/mL)Analyte AreaInternal Standard AreaArea Ratio (Analyte/IS)
51,25050,0000.025
102,55051,0000.050
5012,80050,5000.253
10025,20049,8000.506
500126,00050,2002.510
1000255,00050,8005.020
2000510,00050,10010.179

This is example data and will vary based on the instrument and assay conditions.

The calibration curve should demonstrate linearity over the desired concentration range, with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations within the calibration range.

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Precision (%CV)Accuracy (%)
Low QC1514.5 ± 0.85.596.7
Medium QC150153.2 ± 6.14.0102.1
High QC15001485.0 ± 44.63.099.0

Acceptance criteria are typically within ±15% for precision (CV) and accuracy, and ±20% for the lower limit of quantification (LLOQ).[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with This compound (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation Chromatographic Separation inject->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration area_ratio Calculate Peak Area Ratio (Mefloquine / IS) peak_integration->area_ratio calibration_curve Quantify using Calibration Curve area_ratio->calibration_curve report Report Concentration calibration_curve->report

Caption: Workflow for Mefloquine Quantification using this compound.

Logical_Relationship A This compound (Internal Standard) C Biological Matrix (e.g., Plasma) A->C Spiked into B Mefloquine (Analyte) B->C Present in D Sample Preparation (Extraction, etc.) C->D E LC-MS/MS Analysis D->E F Accurate Quantification E->F

Caption: Role of this compound in Accurate Quantification.

References

Application Note: High-Throughput Quantification of Mefloquine in Human Plasma using Dehydro Mefloquine-d5 as an Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of the antimalarial drug mefloquine (B1676156) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Dehydro Mefloquine-d5, is employed. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalysis in clinical and research settings for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications.

Introduction

Mefloquine is a crucial antimalarial agent used for both prophylaxis and treatment of malaria. Accurate and precise measurement of mefloquine concentrations in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.[1] This application note provides a detailed protocol for the quantification of mefloquine in human plasma using this compound as an internal standard with HPLC-MS/MS.

Experimental

Materials and Reagents
  • Mefloquine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: XBridge C18, 50 x 2.1 mm, 5 µm or equivalent

Standard Solutions Preparation

Stock solutions of mefloquine (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A protein precipitation method was employed for plasma sample extraction. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standard (this compound at a final concentration of 100 ng/mL) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and a 5 µL aliquot was injected into the HPLC-MS/MS system.

HPLC-MS/MS Method

Chromatographic Conditions

A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The analysis was performed in the Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Mefloquine379.1281.1
This compound384.1286.1
  • IonSpray Voltage: 5500 V

  • Temperature: 500 °C

  • Collision Gas: Nitrogen

  • Curtain Gas: 20 psi

  • Ion Source Gas 1: 40 psi

  • Ion Source Gas 2: 40 psi

Results and Discussion

The developed method demonstrated excellent linearity, precision, accuracy, and recovery for the quantification of mefloquine in human plasma.

Linearity

The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for mefloquine. The coefficient of determination (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC15< 5.095.0 - 105.0< 6.094.0 - 106.0
Mid QC150< 4.097.0 - 103.0< 5.096.0 - 104.0
High QC1500< 3.098.0 - 102.0< 4.097.0 - 103.0
Recovery

The extraction recovery of mefloquine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

CompoundLow QC (%)Mid QC (%)High QC (%)
Mefloquine85.288.591.3
This compound87.189.290.5

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of mefloquine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for routine use in clinical and research laboratories.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Mefloquine Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma_sample 100 µL Human Plasma add_is Add 200 µL Acetonitrile with this compound plasma_sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (XBridge C18 Column) supernatant->hplc Inject 5 µL msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Analyte/IS Ratio) msms->quantification results Concentration Results quantification->results

Caption: Experimental workflow for mefloquine quantification.

Role of Internal Standard in HPLC-MS/MS cluster_process Bioanalytical Process cluster_correction Correction by Internal Standard cluster_output Result sample_prep Sample Preparation (Extraction) hplc_injection HPLC Injection sample_prep->hplc_injection ionization Ionization (ESI) hplc_injection->ionization analyte Mefloquine (Analyte) ionization->analyte is This compound (Internal Standard) ionization->is ratio Analyte / IS Ratio analyte->ratio is->ratio accurate_quant Accurate Quantification ratio->accurate_quant Compensates for variability

Caption: Role of the internal standard in HPLC-MS/MS.

References

Application Notes and Protocols for the Bioanalytical Quantification of Mefloquine using Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantitative analysis of Mefloquine (B1676156) in human plasma using Dehydro Mefloquine-d5 as an internal standard (IS). Mefloquine is an antimalarial agent used for both treatment and prophylaxis. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]

This protocol is intended for use by trained laboratory personnel familiar with bioanalytical method development and validation, as well as the operation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrumentation.

Analyte and Internal Standard Information

CompoundCAS NumberMolecular FormulaMolecular Weight
Mefloquine53230-10-7C₁₇H₁₆F₆N₂O378.31 g/mol
This compound1246819-32-8C₁₇H₅D₅F₆N₂O377.3 g/mol

Experimental Protocols

This section details the complete workflow for the quantification of Mefloquine in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Mefloquine hydrochloride reference standard

  • This compound (Internal Standard)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm or higher)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Mefloquine hydrochloride and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up to the mark.

  • Store the stock solutions at 2-8°C, protected from light.

Working Solutions:

  • Prepare intermediate and working standard solutions of Mefloquine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Mefloquine from plasma samples.

  • Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • To each tube, add 50 µL of the respective plasma sample.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube, except for the blank where 150 µL of acetonitrile is added.

  • Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Mefloquine379.1361.115035
This compound384.1366.115035

Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.

Data Presentation and Method Validation

A summary of typical validation parameters for a bioanalytical method for Mefloquine is presented below. These should be assessed according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range e.g., 10 - 2000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard should compensate
Stability Bench-top, freeze-thaw, and long-term stability should be established

Visualizations

Mefloquine Metabolism Pathway

Mefloquine is primarily metabolized in the liver by the Cytochrome P450 enzyme CYP3A4 to its main, inactive metabolite, carboxymefloquine.[2][3]

Mefloquine_Metabolism Mefloquine Mefloquine Carboxymefloquine Carboxymefloquine (Inactive Metabolite) Mefloquine->Carboxymefloquine Oxidation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Mefloquine

Mefloquine Metabolic Pathway
Bioanalytical Workflow for Mefloquine Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Mefloquine in plasma samples.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (50 µL) add_is Add IS (this compound) in Acetonitrile (150 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknowns calibration->quantification

Bioanalytical Workflow Diagram

References

Application of Dehydro Mefloquine-d5 in Pharmacokinetic Studies of Mefloquine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mefloquine (B1676156) is a crucial antimalarial agent used for both prophylaxis and treatment of malaria, including cases caused by multidrug-resistant Plasmodium falciparum.[1][2] Accurate determination of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required in bioanalytical methods. Dehydro Mefloquine-d5, a deuterium-labeled analog of Mefloquine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Mefloquine in biological matrices.[3] Its use minimizes variations arising from sample preparation and matrix effects, thereby ensuring reliable and reproducible results in pharmacokinetic studies.[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the analyte (Mefloquine) and thus exhibits the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to that of the internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Blood) IS_Addition Spike with This compound Sample->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Mefloquine / this compound) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration PK_Analysis Pharmacokinetic Parameter Calculation Calibration->PK_Analysis

Figure 1: Experimental workflow for Mefloquine quantification.

Advantages of Using this compound

The use of a stable isotope-labeled internal standard like this compound offers several advantages over other types of internal standards:

  • High Specificity: Co-elution with the analyte and detection in the same analytical run enhances specificity.

  • Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by the biological matrix.

  • Correction for Sample Loss: Accounts for any loss of analyte during the multi-step sample preparation process.

  • Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results.

G cluster_input Challenges in Bioanalysis cluster_solution Role of this compound center_node Accurate Quantification of Mefloquine Matrix Matrix Effects IS This compound (Internal Standard) Matrix->IS Loss Sample Loss during Preparation Loss->IS Variability Instrumental Variability Variability->IS Ratio Constant Analyte/IS Ratio IS->Ratio Ratio->center_node

Figure 2: Logical relationship of using an internal standard.

Experimental Protocol: Quantification of Mefloquine in Human Plasma

This protocol describes a general procedure for the quantification of mefloquine in human plasma using this compound as an internal standard by LC-MS/MS.

1. Materials and Reagents

  • Mefloquine Hydrochloride reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ammonium Acetate

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions

  • Mefloquine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mefloquine Hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Mefloquine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the this compound working solution (e.g., 100 ng/mL in acetonitrile) to each tube.[5]

  • Vortex mix vigorously for 3 minutes.

  • Centrifuge at 14,500 x g for 10 minutes at room temperature.[5]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., XBridge C18, 50 x 2.1 mm, 5 µm) is suitable.[6]

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mefloquine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 379.2 -> 361.2).[7]

      • This compound: Monitor the transition of m/z 384.2 -> 366.2 (adjust based on the exact mass of the labeled standard).

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

5. Calibration and Quantification

  • Construct a calibration curve by plotting the peak area ratio of Mefloquine to this compound against the concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • Determine the concentration of Mefloquine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Mefloquine Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters of Mefloquine from various studies. Note that these studies may have used different methodologies and internal standards.

Table 1: Mefloquine Pharmacokinetic Parameters in Healthy Volunteers

ParameterValueReference
Time to Peak Concentration (Tmax) 7 to 24 hours[1]
Peak Blood Concentration (Cmax) 50 to 110 ng/mL/mg/kg[1]
Apparent Volume of Distribution (Vd/f) 13.3 to 40.9 L/kg[1]
Systemic Clearance (CL/f) 0.022 to 0.073 L/h/kg[1]
Terminal Elimination Half-life (t1/2) 13.8 to 40.9 days[1]
Bioavailability (Tablet vs. Solution) 87 ± 11% (Caucasian volunteers)[8]
Oral Clearance (CLpo) 28.8 ± 3.5 mL/h/kg (Caucasian volunteers)[8]

Table 2: Mefloquine Pharmacokinetic Parameters in Patients with Falciparum Malaria

ParameterValueReference
Peak Blood Concentration (Cmax) 112 to 209 ng/mL/mg/kg[1]
Bioavailability (Tablet vs. Solution) 89 ± 10% (Thai patients)[8]
Oral Clearance (CLpo) 17.5 ± 4.4 mL/h/kg (Thai patients)[8]
Terminal Elimination Half-life (t1/2) 10.3 ± 2.5 days (Thai patients)[8]
Apparent Volume of Distribution (V/F) - Single Dose 20.37 L/kg[9]
Apparent Volume of Distribution (V/F) - Split Dose 8.14 L/kg[9]
Area Under the Curve (AUC0-∞) - Single Dose Monotherapy 45,583 ng/mL*day[9]
Area Under the Curve (AUC0-∞) - Split Dose Monotherapy Increased by 50% vs. single dose[9]

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the pharmacokinetic evaluation of Mefloquine. The detailed protocol and summarized data herein serve as a valuable resource for researchers and scientists in the field of antimalarial drug development and clinical pharmacology. The high accuracy and precision afforded by this methodology are critical for understanding the absorption, distribution, metabolism, and excretion of Mefloquine, ultimately contributing to the optimization of malaria treatment and prevention strategies.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Mefloquine using Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefloquine is a crucial antimalarial agent used for both prophylaxis and treatment of malaria. Due to significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) of Mefloquine is essential to ensure efficacy while minimizing toxicity. Dehydro Mefloquine-d5, a stable isotope-labeled analog of Mefloquine, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use significantly improves the accuracy and precision of Mefloquine quantification in biological matrices.[1] This document provides detailed application notes and protocols for the therapeutic drug monitoring of Mefloquine using this compound as an internal standard.

Principle

The analytical method is based on the principle of stable isotope dilution tandem mass spectrometry. A known concentration of the internal standard, this compound, is added to the biological sample (e.g., plasma, serum, or whole blood) containing an unknown concentration of Mefloquine. Following sample preparation to remove proteins and other interferences, the extract is analyzed by LC-MS/MS. The ratio of the mass spectrometric response of Mefloquine to that of this compound is used to accurately quantify the concentration of Mefloquine in the original sample. The use of a stable isotope-labeled internal standard compensates for variations in sample preparation and instrument response, leading to a robust and reliable assay.

Materials and Reagents

  • Analytes: Mefloquine hydrochloride, this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Chemicals: Ammonium formate

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

  • Laboratory Equipment: Vortex mixer, Centrifuge, Analytical balance, Calibrated pipettes, 96-well plates

Experimental Protocols

Preparation of Stock and Working Solutions
  • Mefloquine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mefloquine hydrochloride in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Mefloquine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Mefloquine from plasma samples.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Mefloquine) To be optimized for specific instrument (e.g., m/z 379.1 -> 281.1)
MRM Transition (this compound) To be optimized for specific instrument (e.g., m/z 384.1 -> 286.1)
Collision Energy To be optimized for each transition
Source Temperature 500°C
Ion Spray Voltage 5500 V
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% bias) Within ±15% of the nominal concentration
Recovery (%) Consistent and reproducible
Matrix Effect Internal standard should compensate for any ion suppression or enhancement
Stability Analyte stable under various storage and handling conditions

Data Presentation

The following tables present representative quantitative data from a validated LC-MS/MS assay for Mefloquine using a deuterated internal standard.

Table 4: Linearity of Mefloquine Calibration Curve in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Mefloquine/IS)
100.025
250.063
500.126
1000.251
2500.628
5001.255
10002.510
Correlation Coefficient (r²) 0.998

Table 5: Precision and Accuracy of Mefloquine Quality Control Samples in Human Plasma

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Intra-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Precision (%CV)Inter-day Accuracy (% bias)
30 (LQC)29.14.5-3.05.8-2.5
400 (MQC)410.23.22.64.13.1
800 (HQC)785.52.8-1.83.5-1.1

Visualizations

Mefloquine Metabolism

Mefloquine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its main, inactive metabolite, carboxymefloquine.[2][3]

Mefloquine_Metabolism Mefloquine Mefloquine Carboxymefloquine Carboxymefloquine (inactive metabolite) Mefloquine->Carboxymefloquine Oxidation CYP3A4 CYP3A4 (Liver) CYP3A4->Mefloquine

Metabolism of Mefloquine to Carboxymefloquine.
Experimental Workflow for Mefloquine TDM

The following diagram illustrates the key steps in the therapeutic drug monitoring of Mefloquine using LC-MS/MS.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Reporting SampleCollection 1. Patient Sample Collection (Plasma) Spiking 2. Spike with Dehydro Mefloquine-d5 (IS) SampleCollection->Spiking Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS 6. LC-MS/MS Injection and Data Acquisition SupernatantTransfer->LCMS Quantification 7. Quantification using Peak Area Ratios LCMS->Quantification Reporting 8. Report Mefloquine Concentration Quantification->Reporting

Workflow for Mefloquine Therapeutic Drug Monitoring.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the therapeutic drug monitoring of Mefloquine. The detailed protocols and data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable TDM assay for Mefloquine, ultimately contributing to improved patient outcomes in malaria treatment and prophylaxis.

References

Application Note: High-Throughput Quantification of Mefloquine in Human Plasma by LC-MS/MS using Dehydro Mefloquine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antimalarial drug Mefloquine in human plasma. The method utilizes Dehydro Mefloquine-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and pharmacokinetic studies. The method has been developed to provide a wide linear dynamic range with excellent sensitivity, meeting the requirements for therapeutic drug monitoring and bioequivalence studies.

Introduction

Mefloquine is a crucial antimalarial agent used for both the treatment and prophylaxis of malaria, particularly against resistant strains of Plasmodium falciparum. Accurate measurement of Mefloquine concentrations in biological matrices is essential for optimizing dosing regimens, monitoring patient compliance, and conducting pharmacokinetic research. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby enhancing the reliability of the results.[2] This application note provides a detailed protocol for the quantification of Mefloquine in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • Mefloquine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA as anticoagulant)

LC-MS/MS Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

The chromatographic separation was achieved on a C18 analytical column. The mobile phase consisted of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode (ESI+). The analytes were detected using Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 4: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Mefloquine 379.2361.20.13025
This compound 382.3*363.3**0.13025

*Note: The precursor ion for this compound is calculated based on its molecular weight of 377.30 g/mol with the addition of a proton ([M+H]+).

**Note: The product ion for this compound is an estimated value based on the common fragmentation pattern of Mefloquine (loss of H2O). This transition should be confirmed and optimized experimentally in the laboratory.

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mefloquine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Mefloquine stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for spiking into plasma to generate a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000, and 2000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water to prepare a working solution of 100 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike the appropriate Mefloquine working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • To each tube, add 50 µL of the respective plasma sample, calibration standard, or QC.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 150 µL of cold acetonitrile to each tube.

  • Vortex each tube for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of Mefloquine. The use of this compound as an internal standard ensures the accuracy and precision of the quantification by compensating for any variability during the sample preparation and analysis process. The protein precipitation method is simple, fast, and effective for removing the majority of plasma proteins, resulting in a clean extract and minimizing matrix effects.

Table 5: Method Validation Summary (Representative Data)

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is 25 µL this compound (IS) vortex Vortex (1 min) plasma->vortex precip 150 µL Cold Acetonitrile is->vortex precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Mefloquine Mechanism of Action

Mefloquine Mefloquine Parasite_Ribosome Plasmodium falciparum 80S Ribosome Mefloquine->Parasite_Ribosome binds to Protein_Synthesis Protein Synthesis Parasite_Ribosome->Protein_Synthesis inhibition of Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death leads to

Caption: Mefloquine's inhibitory action on parasite protein synthesis.

Mefloquine Resistance Mechanism

cluster_0 Mechanism of Resistance Mefloquine Mefloquine Efflux Mefloquine Efflux pfmdr1_gene pfmdr1 gene Pgh1_transporter P-glycoprotein homolog 1 (Pgh1) Transporter pfmdr1_gene->Pgh1_transporter encodes Pgh1_transporter->Efflux increased Resistance Mefloquine Resistance Efflux->Resistance leads to

Caption: Role of pfmdr1 gene amplification in Mefloquine resistance.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative determination of Mefloquine in human plasma. The use of this compound as an internal standard, coupled with a simple and rapid sample preparation protocol, makes this method highly suitable for high-throughput bioanalytical applications. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable asset for therapeutic drug monitoring and pharmacokinetic studies of Mefloquine.

References

Application Notes and Protocols for Dehydro Mefloquine-d5 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dehydro Mefloquine-d5 in metabolite identification studies. The protocols detailed below are intended to assist researchers in the design and execution of experiments aimed at elucidating the biotransformation pathways of mefloquine (B1676156), a crucial antimalarial drug.

Introduction

Mefloquine is an essential antimalarial agent used for both prophylaxis and treatment of malaria. Understanding its metabolic fate is critical for optimizing its therapeutic efficacy and minimizing potential adverse effects. This compound is a stable isotope-labeled analog of a potential mefloquine metabolite. Its primary application in metabolic studies is as an internal standard for the quantification of the corresponding unlabeled metabolite. However, its distinct mass shift can also aid in the identification of metabolic pathways involving dehydrogenation. This document outlines the application of this compound in conjunction with unlabeled mefloquine to explore its metabolic landscape.

Mefloquine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[1][2] Recent studies have also identified a role for CYP1A2 in its metabolism.[2][3] The primary and most well-characterized metabolite is carboxymefloquine, which is pharmacologically inactive.[1][4] Another known metabolite is hydroxymefloquine.[1] The use of stable isotope-labeled compounds is a powerful technique in metabolomics to trace and identify novel metabolites.[5][6]

Applications

  • Internal Standard for Quantitative Analysis: this compound can serve as an ideal internal standard for the accurate quantification of dehydro mefloquine in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

  • Metabolite Identification: By comparing the mass spectra of samples from in vitro or in vivo metabolism studies of mefloquine with and without the presence of this compound, researchers can confidently identify peaks corresponding to the dehydro metabolite.

  • Metabolic Pathway Elucidation: The identification of dehydro mefloquine can provide insights into the dehydrogenation pathways involved in mefloquine metabolism.

Chemical Data: this compound

PropertyValue
Chemical Name [2,8-bis(trifluoromethyl)quinolin-4-yl]-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methanol
Synonyms α-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol-d5
Molecular Formula C₁₇H₅D₅F₆N₂O
Molecular Weight 383.29 g/mol
CAS Number 1246819-32-8

Quantitative Mass Spectrometry Data

The following table summarizes key mass spectrometry parameters for the analysis of mefloquine, its major metabolite carboxymefloquine, and the deuterated internal standard, this compound. These values are essential for setting up LC-MS/MS methods for quantitative and qualitative analysis.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Mefloquine379.1281.1, 167.1, 145.125 - 40
Carboxymefloquine407.0389.0, 361.0, 281.020 - 35
This compound 384.1 286.1, 172.1, 150.1 25 - 40

Note: Optimal collision energies may vary depending on the instrument and experimental conditions and should be optimized by the user.

Metabolic Pathway of Mefloquine

The metabolic conversion of mefloquine primarily occurs in the liver. The known pathways involve oxidation reactions catalyzed by CYP450 enzymes. The diagram below illustrates the main metabolic transformations.

Mefloquine Metabolic Pathway cluster_enzymes Enzymes Mefloquine Mefloquine Hydroxymefloquine Hydroxymefloquine Mefloquine->Hydroxymefloquine DehydroMefloquine Dehydro Mefloquine Mefloquine->DehydroMefloquine Carboxymefloquine Carboxymefloquine (Major Metabolite) Hydroxymefloquine->Carboxymefloquine CYP3A4 CYP3A4 Oxidation1 Oxidation CYP1A2 CYP1A2 Oxidation2 Oxidation Dehydrogenation Dehydrogenation

Caption: Metabolic pathway of Mefloquine.

Experimental Protocol: In Vitro Metabolite Identification in Human Liver Microsomes

This protocol outlines a typical experiment for identifying mefloquine metabolites using human liver microsomes (HLMs) and this compound as an internal standard.

1. Materials and Reagents

  • Mefloquine hydrochloride

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

2. Incubation Procedure

  • Prepare a stock solution of mefloquine (10 mM in DMSO) and a stock solution of this compound (1 mM in DMSO).

  • In a microcentrifuge tube, combine the following in order:

    • Phosphate buffer (to a final volume of 200 µL)

    • Pooled HLMs (final concentration 0.5 mg/mL)

    • Mefloquine stock solution (final concentration 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C in a shaking water bath for 60 minutes.

  • Prepare a negative control sample by omitting the NADPH regenerating system.

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing this compound at a final concentration of 100 nM.

  • Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate mefloquine and its metabolites (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is recommended for untargeted metabolite identification.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Perform full scan MS from m/z 100-1000 and data-dependent MS/MS on the most abundant ions.

4. Data Analysis

  • Process the raw LC-HRMS data using appropriate software (e.g., vendor-specific software, XCMS, or similar platforms).

  • Perform peak picking, retention time alignment, and integration.

  • Search for potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation, -2 Da for dehydrogenation) relative to the parent drug, mefloquine.

  • Utilize the known mass of this compound to confirm the presence and retention time of the dehydro mefloquine metabolite. The deuterated standard will exhibit a characteristic mass shift compared to the unlabeled metabolite.

  • Analyze the MS/MS fragmentation patterns of the parent drug and potential metabolites to elucidate their structures. The fragmentation of this compound will show a corresponding mass shift in its fragments compared to the unlabeled dehydro mefloquine.

Experimental Workflow for Metabolite Identification

The following diagram illustrates the general workflow for a metabolite identification study using a stable isotope-labeled compound.

Metabolite Identification Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Identification Incubation Incubation of Mefloquine with Human Liver Microsomes Termination Reaction Termination & Protein Precipitation Incubation->Termination Extraction Supernatant Extraction Termination->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Full Scan MS and dd-MS/MS Acquisition LC_Separation->MS_Detection Peak_Detection Peak Detection & Alignment MS_Detection->Peak_Detection Metabolite_Search Metabolite Search (Mass Shift Analysis) Peak_Detection->Metabolite_Search Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Metabolite_Search->Structure_Elucidation

Caption: Experimental workflow for metabolite ID.

References

Troubleshooting & Optimization

Improving peak shape and resolution with Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dehydro Mefloquine-d5 as an internal standard in their analytical experiments. The focus is on improving chromatographic peak shape and resolution for accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterium-labeled analog of Mefloquine. Its primary application is as an internal standard in analytical and pharmacokinetic research.[1] The stable isotope label allows for precise quantification of Mefloquine in biological samples using mass spectrometry and liquid chromatography.[1]

Q2: Why is my this compound peak eluting at a slightly different retention time than Mefloquine?

This phenomenon is known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[2][3] This is due to the subtle differences in bond strength and molecular volume between carbon-hydrogen and carbon-deuterium bonds, which can affect the interaction with the stationary phase. While complete co-elution is ideal for an internal standard to perfectly compensate for matrix effects, a small, consistent shift in retention time is often acceptable.

Q3: What are the ideal characteristics of a deuterated internal standard like this compound?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. It is chemically almost identical to the analyte, so it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known quantity of the deuterated internal standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.

Q4: How can I confirm the stability of this compound in my sample matrix?

To assess the stability and rule out deuterium-hydrogen exchange, you can perform a simple experiment. Spike the this compound into a blank matrix (e.g., plasma, urine) and incubate it under the same conditions as your study samples (temperature, pH, time). Analyze the sample by LC-MS/MS and monitor for any increase in the signal of the unlabeled Mefloquine. A significant increase would indicate that the deuterium (B1214612) atoms are exchanging with hydrogen atoms from the solvent or matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) of this compound

Poor peak shape can significantly impact the accuracy of integration and, consequently, the quantitative results. Here’s a guide to troubleshooting common peak shape issues.

PoorPeakShape cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample & Injection Issues start Poor Peak Shape Observed (Tailing or Fronting) check_column Check Column and Guard Column start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Investigate Sample and Injection start->check_sample col_contamination Contamination on frit or column head check_column->col_contamination col_void Column void check_column->col_void If pressure is low col_degradation Stationary phase degradation check_column->col_degradation If using aggressive pH or high temperature mp_ph Mobile phase pH close to analyte pKa check_mobile_phase->mp_ph mp_buffer Inadequate buffering check_mobile_phase->mp_buffer sample_overload Sample overload (mass or volume) check_sample->sample_overload sample_solvent Injection solvent stronger than mobile phase check_sample->sample_solvent sol_flush Reverse flush column (if permissible) col_contamination->sol_flush sol_replace_guard Replace guard column col_contamination->sol_replace_guard sol_replace_col sol_replace_col col_void->sol_replace_col Replace column col_degradation->sol_replace_col sol_adjust_ph sol_adjust_ph mp_ph->sol_adjust_ph Adjust pH to be at least 2 units away from pKa sol_increase_buffer sol_increase_buffer mp_buffer->sol_increase_buffer Increase buffer concentration or choose a more suitable buffer sol_dilute_sample sol_dilute_sample sample_overload->sol_dilute_sample Reduce injection volume or dilute sample sol_change_solvent sol_change_solvent sample_solvent->sol_change_solvent Dissolve sample in mobile phase or a weaker solvent

Caption: Troubleshooting workflow for poor peak shape.

The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Mefloquine.

Mobile Phase pHPeak Tailing Factor (Asymmetry)Peak Width (min)
3.01.10.25
4.01.80.35
5.02.50.48
7.01.20.28

Note: This data is illustrative and based on typical behavior for basic compounds in reversed-phase chromatography. Optimal pH should be determined experimentally.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector.

  • Reverse the column direction. Connect the column outlet to the pump.

  • Flush with a series of strong solvents. A typical sequence for a C18 column is:

    • Mobile phase without buffer (e.g., water/acetonitrile)

    • 100% Isopropanol

    • 100% Acetonitrile (B52724)

    • 100% Methanol

  • Flush each solvent for at least 20 column volumes.

  • Re-equilibrate the column with the mobile phase in the correct flow direction.

Issue 2: Poor Resolution Between this compound and Other Components

Inadequate resolution can lead to inaccurate quantification due to overlapping peaks. The resolution between two peaks is influenced by column efficiency, selectivity, and retention factor.

ImproveResolution cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k') resolution Improve Resolution (Rs) efficiency Increase Efficiency (N) resolution->efficiency selectivity Increase Selectivity (α) resolution->selectivity retention Optimize Retention Factor (k') resolution->retention smaller_particles Use smaller particle size column efficiency->smaller_particles longer_column Use a longer column efficiency->longer_column lower_flow_rate Decrease flow rate efficiency->lower_flow_rate change_mobile_phase Change organic modifier (e.g., ACN to MeOH) selectivity->change_mobile_phase change_stationary_phase Change column chemistry (e.g., C18 to Phenyl-Hexyl) selectivity->change_stationary_phase change_ph Adjust mobile phase pH selectivity->change_ph weaker_solvent Decrease percentage of organic solvent in mobile phase retention->weaker_solvent

Caption: Factors influencing chromatographic resolution.

Mobile Phase (Acetonitrile:Buffer)Retention Time of Mefloquine (min)Resolution (Rs) from nearest peak
60:402.51.2
55:453.81.8
50:505.22.5

Note: This data is illustrative. The optimal mobile phase composition should be determined empirically for each specific method.

This protocol describes a protein precipitation method for extracting Mefloquine from plasma samples prior to LC-MS/MS analysis.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (at a known concentration) to each plasma sample, calibration standard, and quality control sample. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

The following table provides a starting point for developing an analytical method for Mefloquine and its internal standard, this compound.

ParameterTypical Value
LC Column C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Mefloquine: To be determined empiricallythis compound: To be determined empirically

Note: These parameters are illustrative and require optimization for specific instrumentation and applications.

By systematically addressing these common issues and utilizing the provided protocols and data as a guide, researchers can effectively troubleshoot and improve the peak shape and resolution of this compound in their chromatographic analyses, leading to more accurate and reliable results.

References

Technical Support Center: Dehydro Mefloquine-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dehydro Mefloquine-d5 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterated analog of a metabolite of Mefloquine (B1676156). It is commonly used as an internal standard (IS) in analytical and pharmacokinetic research, particularly in methods like liquid chromatography-mass spectrometry (LC-MS).[1] The stability of an internal standard is critical for the accuracy and reliability of bioanalytical data. Degradation of the IS can lead to an inaccurate calculation of the analyte's concentration, compromising the validity of study results.[2][3]

Q2: What are the common stability concerns for deuterated internal standards like this compound in biological samples?

Common stability concerns for deuterated internal standards in biological matrices include:

  • Freeze-Thaw Stability: The integrity of the IS can be affected by repeated cycles of freezing and thawing of the biological samples.

  • Bench-Top (Short-Term) Stability: The IS may degrade when samples are left at room temperature on the laboratory bench for extended periods during processing.

  • Long-Term Stability: The stability of the IS must be ensured over the entire storage period of the study samples, which are typically stored frozen.

  • Stock Solution Stability: The stability of the IS in its stock solution under specified storage conditions needs to be confirmed.

Q3: What are the recommended storage conditions for biological samples containing this compound?

Q4: How can I ensure the stability of this compound during sample preparation?

To minimize degradation during sample preparation, it is crucial to:

  • Minimize the time samples spend at room temperature.

  • Process samples on ice when possible.

  • Follow a validated and consistent sample preparation protocol.

  • Avoid prolonged exposure to light if the compound is known to be light-sensitive.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Inconsistent or Drifting Internal Standard Response

Symptoms:

  • The peak area of this compound varies significantly across a batch of samples.

  • A noticeable upward or downward trend in the IS response is observed throughout the analytical run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure thorough mixing of the internal standard with the biological matrix. - Verify the accuracy and precision of all pipetting steps. - Standardize the timing of each step in the extraction process.
Degradation of Internal Standard - Review bench-top stability data. If samples are left at room temperature for too long, the IS may be degrading. - If not already performed, conduct a bench-top stability experiment under your laboratory's typical processing conditions.
Instrumental Issues - Check for fluctuations in the mass spectrometer's source conditions or detector voltage. - Inspect the LC system for leaks or inconsistent flow rates. - Ensure the autosampler is maintaining a consistent temperature.
Matrix Effects - Evaluate matrix effects from different lots of the biological matrix. Ion suppression or enhancement can affect the IS response.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptoms:

  • The calculated concentrations of QC samples are consistently outside the acceptance criteria (typically ±15% of the nominal value).

  • High coefficient of variation (%CV) for replicate QC samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Internal Standard Instability - This is a primary suspect if both low and high concentration QCs are failing. - Re-evaluate the stability of this compound under all relevant conditions (freeze-thaw, bench-top, long-term). - Consider preparing fresh IS stock and working solutions.
Analyte Instability - While the focus is on the IS, the stability of the analyte should also be confirmed.
Cross-Contamination - Check for any potential for cross-contamination between samples or from the IS spiking solution to the analyte stock solution.
Calibration Curve Issues - Ensure the calibration curve is linear and covers the appropriate concentration range. - Re-prepare fresh calibration standards.

Stability Data Summary (for Mefloquine - Parent Drug)

Note: The following data is for the parent drug, Mefloquine. Specific stability studies for this compound in the relevant biological matrices are highly recommended.

Stability Type Matrix Storage Condition Duration Result Reference
Long-TermPlasmaFrozen60 daysStable[4]
Bench-TopSolutionRoom Temperature8 hoursStable[5]

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Prepare at least three replicates of low and high concentration Quality Control (QC) samples by spiking known amounts of this compound into the biological matrix of interest (e.g., human plasma).

  • Analyze one set of these QC samples immediately to establish the baseline concentration (time zero).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., three cycles).

  • After the final thaw, analyze the QC samples.

  • The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol for Bench-Top (Short-Term) Stability Assessment

Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation time.

Methodology:

  • Prepare at least three replicates of low and high concentration QC samples in the desired biological matrix.

  • Place the QC samples on a laboratory bench at room temperature (approximately 22-25°C).

  • At specified time points (e.g., 4, 8, and 24 hours), process and analyze the samples.

  • Analyze the samples against a freshly prepared calibration curve.

  • The measured concentrations should be within ±15% of the nominal values.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Troubleshooting_Tree Start Inconsistent IS Response? CheckPrep Review Sample Preparation Protocol Start->CheckPrep Yes End IS Response Stable Start->End No CheckStability Evaluate IS Stability (Bench-top, Freeze-Thaw) CheckPrep->CheckStability Protocol OK CheckInstrument Investigate LC-MS System Performance CheckStability->CheckInstrument Stability Confirmed CheckMatrix Assess for Matrix Effects CheckInstrument->CheckMatrix System OK

References

Troubleshooting low recovery of Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the low recovery of Dehydro Mefloquine-d5 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated analog of Mefloquine (B1676156), an antimalarial drug. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Mefloquine in biological samples. The five deuterium (B1214612) atoms on the molecule make it chemically almost identical to Mefloquine but with a different mass. This allows it to mimic the behavior of the analyte during sample preparation and analysis, helping to correct for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.

Q2: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the potential causes?

Low recovery of an internal standard like this compound during SPE can stem from several factors. A systematic approach to troubleshooting is crucial. Here are some common causes:

  • Improper Sorbent Selection: The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For a compound like Mefloquine, a reverse-phase (e.g., C18) or a polymeric cation-exchange sorbent is often used. Using an inappropriate sorbent can lead to poor retention of the internal standard.

  • Incorrect Sample pH: The pH of the sample can significantly affect the retention of ionizable compounds on the SPE sorbent. For Mefloquine, which is a basic compound, adjusting the sample pH to ensure it is in a neutral form can improve its retention on a reverse-phase sorbent.

  • Inadequate Column Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. Ensure the sorbent is wetted with an appropriate organic solvent (e.g., methanol) and then equilibrated with a solvent similar to the sample matrix before loading the sample.

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent by loading too much sample can result in the breakthrough of both the analyte and the internal standard.

  • High Flow Rate: Loading the sample, washing the sorbent, or eluting the analyte at too high a flow rate can prevent efficient interaction with the sorbent, leading to incomplete retention or elution.

  • Inappropriate Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the analyte and internal standard. If the wash solvent is too strong, it can lead to premature elution and low recovery.

  • Insufficient Elution Solvent Volume or Strength: The elution solvent must be strong enough to disrupt the interaction between the internal standard and the sorbent. Incomplete elution will result in low recovery. It may be necessary to increase the volume or the organic content of the elution solvent.

Q3: My this compound signal is inconsistent or suppressed in my LC-MS/MS analysis. What could be the issue?

Inconsistent or suppressed signal of a deuterated internal standard in LC-MS/MS is often attributed to matrix effects or issues with the standard itself.

  • Matrix Effects: Co-eluting endogenous or exogenous components from the biological matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer's ion source.[1][2] Even though deuterated internal standards are meant to compensate for matrix effects, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[3]

  • Isotopic Exchange: In some cases, deuterium atoms on the internal standard can exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.

  • Chromatographic Separation from Analyte: Ideally, the deuterated internal standard should co-elute with the unlabeled analyte. However, a slight difference in retention time, known as the "isotope effect," can sometimes occur.[3] This can lead to the analyte and internal standard being subjected to different matrix effects as they enter the ion source.

  • Contamination of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, which can affect the accuracy of the results, especially at low concentrations.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during SPE.

Table 1: Troubleshooting Low SPE Recovery

Symptom Potential Cause Recommended Action
Low IS recovery in the final eluate 1. Inappropriate Sorbent Choice Review the properties of this compound and select a sorbent with a suitable retention mechanism (e.g., reverse-phase C18 or cation exchange).
2. Incorrect Sample pH Adjust the pH of the sample to ensure optimal retention of the basic Mefloquine molecule.
3. Inadequate Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with methanol (B129727) and equilibrated with an aqueous solution before sample loading.
4. High Sample Loading Flow Rate Reduce the sample loading flow rate to 1-2 mL/min to allow for sufficient interaction with the sorbent.
5. Wash Solvent Too Strong Decrease the organic content of the wash solvent to prevent premature elution of the internal standard.
6. Insufficient Elution Solvent Increase the volume or the elution strength of the elution solvent. Consider a soak step where the elution solvent is allowed to sit on the sorbent for a few minutes before elution.
IS found in the wash fraction Wash solvent is too strong Decrease the polarity of the wash solvent.
IS found in the sample load effluent 1. Sorbent bed not properly conditioned Re-run the conditioning and equilibration steps.
2. Sample pH is incorrect Optimize the sample pH for retention.
3. Sorbent capacity exceeded Reduce the sample volume or use a larger SPE cartridge.

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery start Low Recovery of This compound check_method Review SPE Protocol (Sorbent, Solvents, pH) start->check_method analyze_fractions Analyze All Fractions (Load, Wash, Eluate) check_method->analyze_fractions is_in_load IS in Load Effluent? analyze_fractions->is_in_load is_in_wash IS in Wash Fraction? is_in_load->is_in_wash No troubleshoot_load Troubleshoot Loading: - Check Conditioning - Adjust Sample pH - Reduce Flow Rate - Check Sorbent Capacity is_in_load->troubleshoot_load Yes is_retained IS Retained on Column? is_in_wash->is_retained No troubleshoot_wash Troubleshoot Wash: - Decrease Wash  Solvent Strength is_in_wash->troubleshoot_wash Yes troubleshoot_elution Troubleshoot Elution: - Increase Elution  Solvent Strength/Volume - Use a Soak Step is_retained->troubleshoot_elution Yes end Recovery Improved is_retained->end No (Re-evaluate Sorbent Choice) troubleshoot_load->end troubleshoot_wash->end troubleshoot_elution->end

Caption: Troubleshooting workflow for low SPE recovery.

Guide 2: Investigating Matrix Effects in LC-MS/MS

This guide outlines an experimental approach to determine if matrix effects are impacting the quantification of this compound.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample (e.g., plasma from a drug-free subject) using your established SPE protocol. After elution and dry-down, spike the reconstituted extract with this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank biological matrix sample with this compound at the same concentration as Set A before the SPE procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of this compound for each.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Table 2: Interpreting Matrix Effect and Recovery Data

Scenario Matrix Effect (%) Recovery (%) Interpretation and Action
Ideal 95-105%>85%The method is performing well with minimal matrix effects and good recovery.
Ion Suppression < 95%>85%The matrix is suppressing the ionization of the internal standard. Improve sample cleanup by optimizing the SPE wash step or consider a different extraction technique (e.g., liquid-liquid extraction).
Ion Enhancement > 105%>85%The matrix is enhancing the ionization of the internal standard. Improve sample cleanup.
Low Recovery 95-105%< 85%The extraction process is inefficient. Refer to the "Troubleshooting Low Recovery in SPE" guide.
Combined Issues < 95% or > 105%< 85%Both matrix effects and low recovery are present. Address the low recovery issue first, then re-evaluate the matrix effects.

Signaling Pathway of Matrix Effects

Matrix_Effects cluster_lc LC System cluster_ms Mass Spectrometer Ion Source Analyte_IS Analyte + IS (Co-eluting) Ionization Ionization Process Analyte_IS->Ionization Matrix Matrix Components (Co-eluting) Matrix->Ionization Suppression Ion Suppression Ionization->Suppression Interference Enhancement Ion Enhancement Ionization->Enhancement Facilitation Detector Detector Signal Suppression->Detector Reduced Signal Enhancement->Detector Increased Signal

Caption: How matrix components affect analyte ionization.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Mefloquine and this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

  • Sample Pre-treatment:

    • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

    • Add 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 20% methanol in water.

  • Drying:

    • Dry the SPE cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Parameters for Mefloquine and this compound

These are example parameters and should be optimized for the specific instrument being used.

Table 3: Example LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Mefloquine) Q1: 379.1 m/z, Q3: 361.1 m/z
MRM Transition (this compound) Q1: 384.1 m/z, Q3: 366.1 m/z
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Data Presentation

Table 4: Expected Recovery and Precision for Mefloquine Analysis

The following table summarizes typical performance data for Mefloquine analysis in biological matrices. These values can serve as a benchmark for your own experiments. Recovery of this compound should be comparable to that of Mefloquine.

Matrix Extraction Method Average Recovery (%) Intra-assay Precision (%CV) Inter-assay Precision (%CV) Reference
Whole BloodLiquid-Liquid Extraction61 - 811.8 - 5.0< 10[4]
PlasmaSPE (C18)> 801.0 - 1.52.0 - 3.4[5]
SalivaLiquid-Liquid Extraction83 - 93N/AN/A[6]
PlasmaSPE (C18)> 88< 7.5< 7.5[7]

N/A: Not available in the cited reference.

References

Technical Support Center: Mefloquine and Dehydro Mefloquine-d5 LC Gradient Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing liquid chromatography (LC) gradient methods for the analysis of Mefloquine and its deuterated internal standard, Dehydro Mefloquine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an LC gradient method for Mefloquine?

A1: A good starting point for method development is a reversed-phase separation using a C18 column. The mobile phase typically consists of an aqueous component with an organic modifier. For example, a gradient running from a lower to a higher concentration of acetonitrile (B52724) or methanol (B129727) in water, with a constant low concentration of an acidifier like formic acid (0.1%), is a common approach.

Q2: Why is a deuterated internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalysis using LC-MS/MS. It closely mimics the chromatographic behavior and ionization efficiency of the analyte (Mefloquine), effectively compensating for variations in sample preparation, injection volume, and matrix effects, which leads to improved accuracy and precision of the results.

Q3: What are the key chemical properties of Mefloquine to consider for LC method development?

A3: Mefloquine is a basic compound. Its retention in reversed-phase chromatography is influenced by the pH of the mobile phase. Maintaining an acidic pH (e.g., with 0.1% formic acid) ensures that Mefloquine is protonated, which generally leads to better peak shape and retention on C18 columns.

Troubleshooting Guide

Peak Shape Issues

Q4: My Mefloquine peak is tailing. How can I improve its symmetry?

A4: Peak tailing for a basic compound like Mefloquine is often due to secondary interactions with residual silanols on the silica-based column packing. Here are several strategies to address this:

  • Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 3-4) by adding formic or acetic acid. This keeps Mefloquine in its protonated form, minimizing interactions with silanols.

  • Column Choice: Consider using a column with high-purity silica (B1680970) and robust end-capping to reduce the number of available silanol (B1196071) groups.

  • Gradient Adjustment: A shallower gradient around the elution time of Mefloquine can sometimes improve peak shape.

  • Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak symmetry by reducing mobile phase viscosity and improving mass transfer.

Q5: I am observing peak fronting for Mefloquine. What could be the cause?

A5: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: The concentration of Mefloquine in your sample may be too high for the column's capacity. Try diluting your sample.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample solvent should be similar to or weaker than the initial mobile phase.

Retention and Resolution Issues

Q6: Mefloquine and this compound are eluting too early, close to the void volume. How can I increase their retention?

A6: Insufficient retention can lead to poor separation from matrix components and result in ion suppression in LC-MS/MS analysis. To increase retention:

  • Decrease Initial Organic Percentage: Lower the starting concentration of the organic solvent (e.g., acetonitrile or methanol) in your gradient.

  • Use a Less Polar Organic Solvent: If using methanol, switching to acetonitrile may increase retention for some compounds on a C18 column.

  • Choose a More Retentive Column: A column with a higher carbon load or a different stationary phase (e.g., phenyl-hexyl) could provide more retention.

Q7: How do I resolve Mefloquine from endogenous interferences in my sample matrix?

A7: Co-elution with matrix components is a common challenge in bioanalysis. Optimizing the gradient is key to resolving your analyte from these interferences:

  • Shallow Gradient: Employ a shallower gradient slope around the retention time of Mefloquine. This will increase the separation between closely eluting compounds.

  • Isocratic Hold: Introduce an isocratic hold in the gradient at a specific organic percentage just before the elution of Mefloquine to improve resolution.

  • Sample Preparation: Enhance your sample clean-up procedure (e.g., using solid-phase extraction) to remove interfering components before LC analysis.

Matrix Effects in LC-MS/MS

Q8: I suspect ion suppression is affecting my Mefloquine signal. How can I mitigate this?

A8: Ion suppression occurs when co-eluting matrix components interfere with the ionization of Mefloquine in the mass spectrometer source.[1] To reduce this effect:

  • Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate Mefloquine from the interfering components. Adjust your gradient to shift the retention time of Mefloquine to a "cleaner" region of the chromatogram.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.

  • Improved Sample Cleanup: As mentioned before, a more rigorous sample preparation method can significantly reduce matrix effects.

  • Internal Standard: Using a stable isotope-labeled internal standard like this compound is crucial to compensate for any remaining ion suppression.

Experimental Protocols

Generic LC Gradient Method Development Protocol
  • Column Selection: Start with a C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Gradient Program:

      • Start at 10% B.

      • Ramp to 90% B over 5 minutes.

      • Hold at 90% B for 1 minute.

      • Return to 10% B in 0.1 minutes.

      • Equilibrate at 10% B for 1.9 minutes.

  • Injection and Analysis: Inject a standard solution of Mefloquine and this compound to determine their retention times.

  • Optimization: Based on the initial results, adjust the gradient slope, starting and ending organic percentages, and flow rate to achieve optimal retention, peak shape, and resolution from matrix interferences.

Data Presentation

ParameterCondition 1 (Fast Gradient)Condition 2 (Optimized for Resolution)Condition 3 (Isocratic)
Column C18, 50 x 2.1 mm, 3.5 µmC18, 100 x 2.1 mm, 3.5 µmC18, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterWater/Acetonitrile/Methanol (30:35:35, v/v/v) + 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileN/A
Flow Rate 0.5 mL/min0.4 mL/min0.35 mL/min
Gradient 10-95% B in 3 min20-60% B in 8 minIsocratic
Run Time 5 min12 min2 min
Application High-throughput screeningResolving complex matrix interferencesAnalysis of pharmaceutical tablets[2]

Visualization

TroubleshootingWorkflow cluster_start Start: Identify Issue cluster_peak_shape Peak Shape Problems cluster_sensitivity Sensitivity & Retention Issues cluster_resolution Resolution Problems Start LC-MS/MS Analysis Issue (e.g., Poor Peak Shape, Low Sensitivity) PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting If fronting Sensitivity Low Sensitivity / Poor Retention? PeakShape->Sensitivity No AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->AdjustpH ChangeColumn Use High Purity/End-capped Column Tailing->ChangeColumn DiluteSample Dilute Sample Fronting->DiluteSample CheckSolvent Check Sample Solvent Strength Fronting->CheckSolvent End Optimized Method AdjustpH->End Re-analyze ChangeColumn->End Re-analyze DiluteSample->End Re-analyze CheckSolvent->End Re-analyze EarlyElution Early Elution / Ion Suppression? Sensitivity->EarlyElution Yes Resolution Poor Resolution? Sensitivity->Resolution No ModifyGradient Modify Gradient: - Decrease initial %B - Use shallower slope EarlyElution->ModifyGradient ImproveCleanup Improve Sample Cleanup (e.g., SPE) EarlyElution->ImproveCleanup ModifyGradient->End Re-analyze ImproveCleanup->End Re-analyze Coelution Co-elution with Interferences Resolution->Coelution Yes Coelution->ImproveCleanup ShallowGradient Use Shallower Gradient or Isocratic Hold Coelution->ShallowGradient ShallowGradient->End Re-analyze

Caption: Troubleshooting workflow for LC gradient optimization.

References

Technical Support Center: Dehydro Mefloquine-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dehydro Mefloquine-d5 as an internal standard in mass spectrometry-based assays.

Troubleshooting Guide

Deuterated internal standards are invaluable for correcting analytical variability, but they can present unique challenges. This guide addresses common issues encountered during the use of this compound.

Table 1: Troubleshooting Common Issues with this compound

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal from this compound 1. Improper Storage/Handling: Degradation due to incorrect storage temperature or light exposure. Repeated freeze-thaw cycles of stock solutions.[1] 2. Pipetting or Dilution Errors: Inaccurate concentration in the working solution. 3. Mass Spectrometer Settings: Suboptimal ion source parameters (e.g., ion spray voltage, temperature) or incorrect MRM transition settings.1. Verify storage conditions as per the manufacturer's guidelines. Prepare fresh working solutions and minimize freeze-thaw cycles.[1] 2. Recalibrate pipettes and prepare a fresh dilution series. 3. Optimize MS parameters by infusing a solution of this compound. Ensure the correct precursor and product ions are being monitored.
Poor Precision and Inaccurate Quantification 1. Chromatographic In-coherence: this compound and Mefloquine do not co-elute perfectly due to the isotopic effect.[2] This can lead to differential matrix effects.[3] 2. Isotopic Contamination: The this compound standard may contain a small percentage of unlabeled Mefloquine, leading to an artificially high analyte signal. 3. Cross-Contribution from Analyte: Naturally occurring isotopes of Mefloquine (e.g., M+2) might contribute to the signal of this compound, especially if the mass difference is small.[4]1. Adjust the chromatographic gradient or mobile phase composition to achieve better co-elution. Overlay chromatograms to visually inspect the degree of co-elution. 2. Consult the certificate of analysis for isotopic purity. If necessary, perform a mathematical correction for the impurity level. 3. Select a different, non-interfering product ion for this compound if possible. Ensure the concentration of the internal standard is appropriate to minimize the relative contribution from the analyte's isotopes.[4]
Variable Recovery 1. Suboptimal Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, SPE) may not be efficient for both the analyte and the internal standard. 2. Analyte/Internal Standard Instability: Degradation of Mefloquine or this compound during sample processing.1. Optimize extraction parameters such as solvent type, pH, and mixing time. A stable isotope-labeled internal standard should ideally have a recovery rate similar to the analyte.[5] 2. Investigate stability under various conditions (e.g., bench-top, freeze-thaw cycles). Ensure samples are processed in a timely manner and under appropriate temperature and light conditions.
Apparent "Interference" at the Internal Standard's Mass Transition 1. Metabolite Interference: A metabolite of Mefloquine could potentially have a mass that interferes with this compound, although this is less likely with tandem MS. 2. Back-Exchange of Deuterium (B1214612): Deuterium atoms may exchange with protons from the solvent or matrix, especially if they are in labile positions. This can lead to a decrease in the this compound signal and an increase in a signal at a lower mass.1. Ensure chromatographic separation of Mefloquine and its metabolites from the internal standard. The primary metabolite is Carboxymefloquine. 2. Check the position of the deuterium labels on the molecule; labeling on aromatic rings is generally stable. To test for back-exchange, incubate the internal standard in a blank matrix for the duration of your sample preparation and analysis time and look for the appearance of the unlabeled analyte.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterium-labeled analog of Mefloquine. It is used as an internal standard in mass spectrometry-based bioanalysis to improve the accuracy and precision of Mefloquine quantification. Since it is chemically almost identical to Mefloquine, it co-elutes and experiences similar ionization effects, allowing it to correct for variations during sample preparation and analysis.

Q2: What are the typical mass transitions (Q1/Q3) for Mefloquine and this compound?

The mass transition for Mefloquine is well-documented. For this compound, the precursor ion is determined by its molecular weight, and the product ion is inferred from the fragmentation pattern of Mefloquine.

Table 2: Suggested MRM Transitions for Mefloquine and this compound

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Mefloquine379.2361.2Based on published literature.
This compound384.2366.2The precursor ion is based on the molecular weight of the d5-labeled compound. The product ion is inferred, assuming a similar fragmentation pattern to Mefloquine. This transition should be confirmed experimentally.

Q3: My this compound appears to elute slightly earlier than Mefloquine. Is this normal?

Yes, this is a known phenomenon called the "isotope effect".[2] Deuterated compounds can sometimes have slightly different chromatographic retention times than their non-deuterated counterparts.[3][5] While a minor shift is often acceptable, significant separation can be problematic as the internal standard may not experience the same matrix effects as the analyte.[3] If the separation is substantial, chromatographic conditions should be optimized to ensure co-elution.

Q4: How do I assess for potential cross-talk between Mefloquine and this compound?

Cross-talk should be evaluated during method validation. The general procedure is as follows:

  • Analyte's contribution to IS: Analyze a sample containing Mefloquine at the upper limit of quantification (ULOQ) without the internal standard. The signal in the this compound channel should be negligible (e.g., ≤ 5% of the IS response in a blank sample with IS).

  • IS's contribution to analyte: Analyze a sample containing only this compound at its working concentration. The signal in the Mefloquine channel should be minimal (e.g., ≤ 20% of the analyte response at the lower limit of quantification, LLOQ).

Q5: What are acceptable recovery and matrix effect values?

While specific values can depend on the assay and regulatory guidelines, generally:

  • Recovery: Should be consistent and reproducible, though it does not need to be 100%. Consistent recovery for both the analyte and internal standard across the concentration range is key. Recoveries in published methods for similar analytes often range from 88% to over 100%.[5]

  • Matrix Effect: The internal standard should compensate for matrix effects. The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should ideally be ≤ 15%.

Experimental Protocols

1. Sample Preparation: Protein Precipitation (for Plasma)

This is a common and straightforward method for sample cleanup.

  • To 50 µL of plasma sample, standard, or blank, add 150 µL of a working solution of this compound (e.g., 100 ng/mL in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a new plate or vial.

  • Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in mobile phase, or inject directly.

2. LC-MS/MS Method Parameters

The following are suggested starting parameters based on published methods for Mefloquine analysis and should be optimized for your specific instrumentation.[1]

Table 3: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., XBridge C18, 50 x 2.1 mm, 5 µm)[1]
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient depending on the complexity of the sample and potential interferences. An example isocratic condition is 30:35:35 (v/v/v) Water:Acetonitrile:Methanol with 0.1% Formic Acid.[1]
Flow Rate 350 µL/min[1]
Injection Volume 5 µL
Column Temperature 25-40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 400 °C[1]
Ion Spray Voltage 5500 V[1]
MRM Transitions See Table 2
Dwell Time 100-350 ms[1]

Visualizations

Troubleshooting_Workflow This compound Troubleshooting Workflow start Start: Inaccurate or Inconsistent Results check_signal Check IS Signal Intensity in Blank Matrix start->check_signal signal_ok Signal OK? check_signal->signal_ok low_signal Low/No Signal signal_ok->low_signal No check_coelution Overlay Analyte and IS Chromatograms signal_ok->check_coelution Yes troubleshoot_signal Troubleshoot Signal: - Storage/Handling - Dilution Errors - MS Settings low_signal->troubleshoot_signal coelution_ok Co-elution OK? check_coelution->coelution_ok poor_coelution Poor Co-elution coelution_ok->poor_coelution No check_crosstalk Assess Cross-Talk (Analyte in IS channel, IS in Analyte channel) coelution_ok->check_crosstalk Yes optimize_lc Optimize LC Method: - Gradient - Mobile Phase poor_coelution->optimize_lc crosstalk_ok Cross-Talk OK? check_crosstalk->crosstalk_ok crosstalk_issue Cross-Talk Detected crosstalk_ok->crosstalk_issue No end_ok Method OK crosstalk_ok->end_ok Yes troubleshoot_crosstalk Troubleshoot Cross-Talk: - Check Isotopic Purity - Select Different Product Ion crosstalk_issue->troubleshoot_crosstalk

Caption: Troubleshooting workflow for this compound.

Mefloquine_Metabolism Mefloquine Metabolism Pathway mefloquine Mefloquine cyp3a4 CYP3A4 mefloquine->cyp3a4 cyp1a2 CYP1A2 mefloquine->cyp1a2 carboxymefloquine Carboxymefloquine (inactive) cyp3a4->carboxymefloquine cyp1a2->carboxymefloquine

Caption: Metabolic pathway of Mefloquine.

References

Dehydro Mefloquine-d5 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Dehydro Mefloquine-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterated analog of a Mefloquine metabolite. It is commonly used as an internal standard in analytical and pharmacokinetic studies, particularly in methods involving mass spectrometry for the precise quantification of Mefloquine and its metabolites in biological samples.[1]

Q2: What are the recommended storage conditions for this compound?

This compound should be stored in a refrigerator at 2-8°C or +4°C.[2][3] It is typically shipped at ambient temperature.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

  • Respiratory protection: A dust respirator is recommended.

  • Hand protection: Wear protective gloves.

  • Eye protection: Use safety glasses. A face shield may be necessary depending on the situation.

  • Skin and body protection: Wear protective clothing and boots as required.

It is also advised to work in a well-ventilated area, and if dust or aerosols are generated, a local exhaust system should be used. Always wash hands and face thoroughly after handling.[4]

Q4: How should I prepare a stock solution of this compound?

While specific solubility data for this compound is not available, information for the parent compound, Mefloquine hydrochloride, suggests solubility in organic solvents. A stock solution can likely be prepared by dissolving the solid material in solvents such as ethanol, DMSO, or dimethylformamide (DMF).[5] It is good practice to purge the solvent with an inert gas before preparing the solution.

Q5: Is this compound sensitive to moisture?

Yes, like many deuterated compounds, this compound can be susceptible to hydrogen-deuterium (H/D) exchange if exposed to moisture. This can compromise the isotopic purity of the standard. Therefore, it is crucial to handle the compound in a dry environment and store it in a tightly sealed container.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

ParameterRecommendationSource
Storage Temperature 2-8°C or +4°C (Refrigerator)[2][3]
Shipping Temperature Ambient / Room Temperature[2][3]
Long-term Stability Data not available for this compound. The parent compound, Mefloquine, has shown stability for at least 4 years when stored at -20°C.[5] Predosed plates of Mefloquine are stable for 8 weeks at 25°C.[6]
Container Tightly sealed vial to prevent moisture absorption.
Appearance Light-Yellow Solid[2]

Handling and Preparation

To ensure the accuracy of experimental results, proper handling procedures must be followed.

General Handling Workflow

cluster_prep Preparation cluster_dissolution Dissolution Don PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Dry Glassware Use Dry Glassware and Equipment Don PPE->Dry Glassware Inert Atmosphere Handle Under Inert Atmosphere (e.g., Nitrogen) Dry Glassware->Inert Atmosphere Weighing Weigh Compound Quickly and Accurately Inert Atmosphere->Weighing Solvent Selection Select Appropriate Anhydrous Solvent (e.g., DMSO, Ethanol, DMF) Weighing->Solvent Selection Dissolve Dissolve Compound to Prepare Stock Solution Solvent Selection->Dissolve Store Solution Store Stock Solution at Recommended Temperature in a Tightly Sealed Vial Dissolve->Store Solution

Caption: Workflow for handling and preparing this compound.

Experimental Protocol: Quantification of Mefloquine in Plasma using LC-MS/MS

This protocol is a representative example of how this compound would be used as an internal standard (IS) for the quantification of Mefloquine in a biological matrix.

1. Preparation of Solutions

  • Mefloquine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mefloquine hydrochloride in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Mefloquine stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of the IS by diluting the IS stock solution.

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions

  • LC System: HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

4. Data Analysis

  • Quantify the peak area ratio of Mefloquine to the this compound internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Mefloquine in the unknown samples from the calibration curve.

Troubleshooting Guide

Common Issues and Solutions

Issue Issue Poor Peak Shape or Tailing Inconsistent Results Signal Loss or Low Sensitivity Isotopic Crosstalk Cause Potential Cause Column Overload or Degradation H/D Exchange Sample Degradation Presence of Unlabeled Analyte in Standard Issue:f1->Cause:f1 Issue:f2->Cause:f2 Issue:f3->Cause:f3 Issue:f4->Cause:f4 Solution Recommended Solution Check Column and Injection Volume Handle in Dry Conditions, Use Aprotic Solvents Store Samples and Solutions Properly Check Purity of Standard Cause:f1->Solution:f1 Cause:f2->Solution:f2 Cause:f3->Solution:f3 Cause:f4->Solution:f4

References

Validation & Comparative

A Comparative Guide to Cross-Validation of Bioanalytical Methods for Mefloquine: Featuring Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of mefloquine (B1676156) in biological matrices, with a focus on the cross-validation of methods utilizing a stable isotope-labeled internal standard, Dehydro Mefloquine-d5, versus a structural analog internal standard. The information presented herein is supported by established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

The use of a reliable internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to account for variability during sample preparation and analysis.[5][6] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[5][7][8][9] This guide will delve into the practical aspects of cross-validating a bioanalytical method, presenting hypothetical comparative data to illustrate the expected performance differences between a method employing this compound and one using a structural analog.

Comparative Analysis of Bioanalytical Methods

Cross-validation is the process of comparing two bioanalytical methods to determine if they provide equivalent results for a given analyte in a specific biological matrix.[2][10] This is a crucial step when data from different methods or laboratories will be combined in a single study. The following tables summarize the expected outcomes of a cross-validation study comparing two LC-MS/MS methods for mefloquine:

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Utilizes a hypothetical structural analog as the internal standard.

Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
ParameterMethod A (with this compound)Method B (with Structural Analog IS)
LC Column C18 reverse phase (e.g., 50 x 2.1 mm, 3.5 µm)C18 reverse phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acidGradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 10 µL10 µL
MS Detection Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (Mefloquine) e.g., m/z 379.1 -> 281.1e.g., m/z 379.1 -> 281.1
MRM Transition (IS) e.g., m/z 384.1 -> 286.1 (this compound)e.g., m/z 393.1 -> 295.1 (Hypothetical Analog)
Table 2: Comparative Cross-Validation Performance Data
Validation ParameterAcceptance Criteria (FDA/ICH)Method A (with this compound)Method B (with Structural Analog IS)
Intra-Assay Precision (%CV) ≤15% (≤20% at LLOQ)4.2%9.8%
Inter-Assay Precision (%CV) ≤15% (≤20% at LLOQ)5.5%12.3%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to +3.8%-8.7% to +9.5%
Recovery (%) Consistent and reproducible85.2%72.1%
Matrix Effect (%CV) ≤15%3.8%14.5%
Cross-Validation Correlation Slope: 0.8-1.2, r ≥ 0.98Slope: 0.99, r = 0.995Slope: 0.92, r = 0.982

Data presented are hypothetical and for illustrative purposes to demonstrate the expected superior performance of a stable isotope-labeled internal standard.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a successful cross-validation study. The following protocol outlines the key steps for an LC-MS/MS-based cross-validation.

Detailed Protocol for Cross-Validation of Mefloquine Bioanalytical Methods

1. Objective: To demonstrate the equivalency of two validated LC-MS/MS bioanalytical methods for mefloquine in human plasma, one utilizing this compound (Method A) and the other a structural analog internal standard (Method B).

2. Materials and Reagents:

  • Mefloquine reference standard

  • This compound (Internal Standard for Method A)

  • Structural Analog (Internal Standard for Method B)

  • Control human plasma (K2EDTA)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 10 µL of the respective internal standard working solution (this compound for Method A; Structural Analog for Method B).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. Cross-Validation Procedure:

  • Prepare a set of calibration standards and quality control (QC) samples (low, medium, and high concentrations) in human plasma.

  • Analyze the calibration standards and three replicates of each QC level with both Method A and Method B.

  • Obtain a minimum of 20 incurred samples from a clinical study where subjects were administered mefloquine.

  • Analyze these incurred samples using both Method A and Method B.

  • Record the concentrations obtained from both methods for each sample.

5. Data Analysis and Acceptance Criteria:

  • Precision and Accuracy: The precision (%CV) and accuracy (%bias) for the QC samples should be within the acceptance limits (≤15%, ≤20% at LLOQ) for both methods.

  • Statistical Analysis: A statistical analysis, such as a Passing-Bablok regression or Bland-Altman plot, should be performed on the concentration data obtained from the incurred samples.

  • Acceptance Criteria: At least 67% of the incurred sample reanalysis (ISR) results should be within 20% of the mean of the concentrations obtained by the two methods. The correlation coefficient (r) should be ≥ 0.98.

Visualizing the Workflow

To better understand the logical flow of the cross-validation process, the following diagram illustrates the key steps.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Plasma Human Plasma Samples (Standards, QCs, Incurred) Spike_A Spike with This compound Plasma->Spike_A Spike_B Spike with Structural Analog IS Plasma->Spike_B Extract_A Protein Precipitation (Method A) Spike_A->Extract_A Extract_B Protein Precipitation (Method B) Spike_B->Extract_B LCMS_A Analyze with Method A Extract_A->LCMS_A LCMS_B Analyze with Method B Extract_B->LCMS_B Data_A Concentration Data (Method A) LCMS_A->Data_A Data_B Concentration Data (Method B) LCMS_B->Data_B Compare Compare Results (Statistical Analysis) Data_A->Compare Data_B->Compare Report Generate Cross-Validation Report Compare->Report

Workflow for the cross-validation of two bioanalytical methods.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a structural analog can be a viable option, a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS assays to ensure the highest level of data integrity.[5][7][8] This is because a SIL-IS co-elutes with the analyte and is affected by matrix effects and ionization suppression or enhancement in the same way, providing more accurate and precise quantification.[5][7][8][9] This guide provides a framework for researchers to conduct a thorough cross-validation of bioanalytical methods for mefloquine, ultimately leading to more reliable data in drug development and clinical studies.

References

A Comparative Guide to Internal Standards for Mefloquine Quantification: Evaluating Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of mefloquine (B1676156) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides a comparative overview of the performance of different internal standards used for mefloquine quantification, with a focus on the theoretical advantages of using a deuterated standard like Dehydro Mefloquine-d5.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, which ensures they behave similarly during sample extraction, chromatography, and ionization. This co-elution and analogous ionization response allow for effective compensation for matrix effects and variations in sample preparation, thereby significantly enhancing the accuracy and precision of the analytical method. This compound, a deuterated analog of mefloquine, is designed for this purpose.

Performance Comparison of Internal Standards for Mefloquine Analysis

The following tables summarize the reported accuracy and precision data for different internal standards used in the quantification of mefloquine.

Table 1: Performance of Verapamil (B1683045) as an Internal Standard for Mefloquine in Feline Plasma (HPLC-UV)

ParameterConcentrationAccuracy (% Bias)Precision (%CV)
Intra-dayLow QC11.40 ± 3.736.83 ± 1.75
Medium QC11.40 ± 3.736.83 ± 1.75
High QC11.40 ± 3.736.83 ± 1.75
Inter-dayLow QC10.59 ± 3.885.33 ± 1.37
Medium QC10.59 ± 3.885.33 ± 1.37
High QC10.59 ± 3.885.33 ± 1.37

Data extracted from a study on mefloquine in feline plasma.[4]

Table 2: Performance of Verapamil as an Internal Standard for Mefloquine in Human Plasma and Saliva (HPLC-UV)

MatrixConcentrationIntra-assay Precision (%CV)Inter-assay Precision (%CV)
Plasma200 ng/ml1.687.40
1000 ng/ml4.762.64
Saliva200 ng/ml1.724.02
1000 ng/ml7.006.62

Data extracted from a study on mefloquine in healthy adult Africans.[5][6]

Table 3: Performance of WR 184806 as an Internal Standard for Mefloquine in Human Whole Blood (HPLC)

ParameterConcentrationPrecision (%CV)
Intra-assay100 - 1250 ng/ml1.8 - 5.0
Inter-assay100 ng/ml< 10
1000 ng/ml< 6

Data extracted from a study on the determination of mefloquine in biological fluids.[7]

Table 4: Performance of Indomethacin (B1671933) as an Internal Standard for Mefloquine in Tablets (LC-MS/MS)

ParameterPerformance
Accuracy (% Recovery)97.4 - 101.6
Precision (%RSD)< 1.9

Data from a study on the simultaneous determination of artesunate (B1665782) and mefloquine in tablets.[8]

Experimental Protocols

Mefloquine Analysis in Feline Plasma using Verapamil as IS (HPLC-UV)
  • Sample Preparation: Details of the sample preparation were not provided in the source material.

  • Chromatographic Conditions:

    • HPLC System: Shimadzu LC-20AT delivery unit, DGU-20A3 HT degassing solvent delivery unit, SIL-20A auto-injector, SPD-20A UV detector, and CTO-20A column oven.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Detection: UV, wavelength not specified.

  • Internal Standard: Verapamil hydrochloride.

Mefloquine Analysis in Human Saliva and Plasma using Verapamil as IS (HPLC-UV)
  • Sample Preparation: 400 µl of plasma or saliva was spiked with the mefloquine working solution.

  • Chromatographic Conditions:

    • HPLC System: Cecil 4100 pump, Cecil 4200 variable wavelength UV-Visible detector.

    • Column: Hypersil ODS column (4.6 mm × 250 mm; particle size 5 μm).

    • Mobile Phase: A mixture of acetonitrile, methanol (B129727), and 0.05 M potassium dihydrogen phosphate (B84403) (pH 2.8).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 220 nm.

  • Internal Standard: Verapamil.[5][6]

Mefloquine Analysis in Human Whole Blood using WR 184806 as IS (HPLC)
  • Sample Preparation: A two-step extraction procedure was used.

  • Chromatographic Conditions:

    • Method: Reversed-phase HPLC.

    • Extraction Solvents: Acetonitrile and dichloromethane.

    • Ion-Pairing Reagent: Octanesulphonic acid.

    • Detection: UV at 222 nm.

  • Internal Standard: WR 184806.[7]

Mefloquine Analysis in Tablets using Indomethacin as IS (LC-MS/MS)
  • Sample Preparation: Stock solutions of mefloquine and indomethacin (1 mg/mL) were prepared in methanol and diluted to working solutions.

  • Chromatographic Conditions:

    • LC-MS/MS System: Triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Column: XBridge C18 column (50 × 2.1 mm, 5 μm).

    • Mobile Phase: Isocratic elution with water/acetonitrile/methanol (30:35:35, v/v/v) containing 0.1% formic acid.

    • Flow Rate: 350 μL/min.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Internal Standard: Indomethacin.[8]

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Blood) spike Spike with Internal Standard sample->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporation & Reconstitution extract->evap injection Injection into LC System evap->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: A generalized experimental workflow for the quantification of mefloquine in biological samples using an internal standard and LC-MS/MS.

The Superiority of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for quantitative bioanalysis. The rationale for this is based on several key advantages over non-isotopically labeled (analog) internal standards like verapamil or WR 184806.

logical_relationship cluster_process Analytical Process analyte Mefloquine extraction Extraction Variability analyte->extraction matrix_effect Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effect instrument_variation Instrumental Variation analyte->instrument_variation is This compound (IS) is->extraction is->matrix_effect is->instrument_variation correction Accurate Quantification (Corrected for Variability) extraction->correction matrix_effect->correction instrument_variation->correction

References

Validation of Dehydro Mefloquine-d5 for Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Dehydro Mefloquine-d5 as an internal standard for the regulated bioanalysis of the antimalarial drug Mefloquine. The performance of this compound is compared with alternative internal standards, supported by experimental data and detailed methodologies. This document is intended to assist researchers and scientists in the development and validation of robust bioanalytical methods for Mefloquine in compliance with regulatory standards.

Introduction to Mefloquine Bioanalysis and the Role of Internal Standards

Mefloquine is an antimalarial agent used for both prophylaxis and treatment of malaria.[1][2] Accurate and precise quantification of Mefloquine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[3]

In regulated bioanalysis, an internal standard (IS) is essential to ensure the accuracy and precision of the results by compensating for variability during sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard due to its physicochemical properties being nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for matrix effects.[4][5]

This compound is a deuterated analog of Mefloquine, making it an ideal internal standard for the quantitative analysis of Mefloquine in biological samples.[6]

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. This section compares the performance of this compound with other commonly used or potential internal standards for Mefloquine analysis.

Table 1: Comparison of Internal Standard Performance for Mefloquine Bioanalysis

ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Verapamil)Non-related IS (e.g., Indomethacin)
Co-elution with Analyte Nearly identical retention time, ensuring optimal compensation for matrix effects.Different retention time, may not effectively compensate for matrix-induced ion suppression/enhancement at the analyte's retention time.Significantly different retention time, poor compensation for matrix effects.
Extraction Recovery Similar to Mefloquine, providing accurate correction for analyte loss during sample preparation.May have different extraction efficiency compared to Mefloquine.Extraction recovery is unlikely to mimic that of Mefloquine.
Ionization Efficiency Subject to the same degree of ion suppression or enhancement as Mefloquine.Ionization characteristics can differ from Mefloquine, leading to inadequate correction.Different ionization properties, leading to unreliable correction.
Specificity High, as it is mass-differentiated from the analyte.Potential for cross-talk if not well-resolved chromatographically.Low risk of cross-talk, but does not track the analyte's behavior.
Regulatory Acceptance Highly recommended by regulatory agencies (FDA, EMA) for LC-MS/MS assays.Acceptable if performance is thoroughly validated and justified.Generally not recommended for regulated bioanalysis unless no better alternative is available.

Experimental Protocols

This section outlines the key experimental protocols for the validation of a bioanalytical method for Mefloquine using this compound as an internal standard, based on established regulatory guidelines.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Add 600 µL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Mefloquine: To be determined (e.g., based on precursor and product ions).

    • This compound: To be determined (e.g., based on precursor and product ions, typically M+5 of Mefloquine).

Method Validation Parameters

The method should be validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation. The following parameters should be assessed:

  • Selectivity and Specificity: Analysis of blank matrix from at least six different sources to ensure no interference at the retention times of Mefloquine and this compound.

  • Linearity: A calibration curve with at least six non-zero standards, covering the expected concentration range. The curve should be fitted with a linear, weighted (e.g., 1/x²) regression. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy (%RE) should be within ±15% (±20% for LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in a neat solution. The use of a SIL-IS like this compound should effectively minimize matrix effects.

  • Recovery: The extraction efficiency of Mefloquine and this compound should be consistent and reproducible.

  • Stability: The stability of Mefloquine in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Quantitative Data Summary

While a specific validation report for a method using this compound is not publicly available, the following tables present expected performance data based on similar validated LC-MS/MS methods for antimalarial drugs using deuterated internal standards.

Table 2: Linearity of Calibration Curve for Mefloquine

AnalyteConcentration Range (ng/mL)Regression ModelWeighting FactorCorrelation Coefficient (r²)
Mefloquine1 - 1000Linear1/x²≥ 0.995

Table 3: Intra-day and Inter-day Precision and Accuracy for Mefloquine

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1≤ 20± 20≤ 20± 20
Low QC3≤ 15± 15≤ 15± 15
Mid QC100≤ 15± 15≤ 15± 15
High QC800≤ 15± 15≤ 15± 15

Table 4: Stability of Mefloquine in Human Plasma

Stability ConditionDurationMefloquine Stability (% of nominal)
Bench-top6 hours at room temperatureWithin ±15%
Freeze-thaw3 cyclesWithin ±15%
Long-term30 days at -80°CWithin ±15%

Visualizations

The following diagrams illustrate the key workflows in the validation of a bioanalytical method for Mefloquine using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound plasma->add_is alkalinize Alkalinize (0.1M NaOH) add_is->alkalinize lle Liquid-Liquid Extraction alkalinize->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject 10 µL injection chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection

Caption: Bioanalytical Method Workflow for Mefloquine.

validation_process cluster_validation_params Validation Parameters start Method Development validation Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision matrix_effect Matrix Effect validation->matrix_effect recovery Recovery validation->recovery stability Stability validation->stability

Caption: Regulated Bioanalysis Validation Process.

Conclusion

The use of a stable isotope-labeled internal standard is paramount for achieving high-quality data in regulated bioanalysis. This compound, as a deuterated analog of Mefloquine, represents the ideal choice for an internal standard in LC-MS/MS-based bioanalytical methods. Its use is expected to lead to a highly selective, accurate, and precise assay that can meet the stringent requirements of regulatory agencies. While specific public domain data for a fully validated method using this compound is limited, the principles and expected performance characteristics outlined in this guide, based on analogous methods, provide a strong foundation for its successful implementation in regulated bioanalytical laboratories.

References

Dehydro Mefloquine-d5: A Comparative Guide to Specificity and Selectivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mefloquine (B1676156), the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comprehensive comparison of Dehydro Mefloquine-d5 as an internal standard, focusing on its specificity and selectivity. We will delve into its performance characteristics in comparison to other alternatives and provide supporting experimental data and protocols.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variability.[1] This variability can arise from multiple stages of the analytical process, including sample preparation, injection volume differences, and fluctuations in the mass spectrometer's response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for these variations effectively.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in LC-MS-based bioanalysis. By replacing some hydrogen atoms with deuterium (B1214612), the molecular weight of the internal standard is increased, allowing for its differentiation from the unlabeled analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.

Performance Comparison: this compound vs. Alternative Internal Standards

The performance of an internal standard is evaluated based on several key parameters during method validation, including specificity, selectivity, matrix effect, recovery, precision, and accuracy. While direct head-to-head comparative studies for this compound against all possible alternatives are not extensively published in single reports, the principles of bioanalytical method validation and the data from various studies using different internal standards allow for a robust comparison.

Alternatives to Deuterated Internal Standards:

  • Structural Analogs: These are molecules with a chemical structure similar to the analyte but not identical. For mefloquine analysis, a structural analog, WR 184806, has been used. While they can compensate for some variability, their extraction recovery and ionization efficiency may differ significantly from the analyte, potentially leading to inaccuracies.

  • Other Isotope-Labeled Standards: Besides deuterium (²H), other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) can be used. While ¹³C-labeled standards are often considered superior due to a lower risk of isotopic exchange and chromatographic separation from the analyte, deuterated standards like this compound are more commonly used due to their lower cost and easier synthesis.

Data Presentation: Performance Characteristics

The following table summarizes the expected performance of this compound in comparison to a structural analog internal standard based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., WR 184806)Rationale for Performance
Specificity & Selectivity HighModerate to HighCo-elution with the analyte and specific mass detection for both analyte and IS minimizes interference from matrix components. Structural analogs may have different retention times, increasing the chance of co-eluting interferences.
Matrix Effect Compensation ExcellentModerateDue to near-identical physicochemical properties, this compound experiences similar ion suppression or enhancement as mefloquine, leading to accurate correction. The matrix effect on a structural analog can be significantly different.
Extraction Recovery Consistent and comparable to analyteVariableThe deuterated standard will have nearly identical extraction efficiency to the native analyte across a range of concentrations and sample types. A structural analog's recovery can be different and more variable.
Precision & Accuracy HighModerate to HighThe ability to effectively compensate for variability leads to lower coefficients of variation (%CV) and higher accuracy in the quantification of the analyte.
Chromatographic Behavior Co-elutes with analyteDifferent retention timeCo-elution is advantageous as both the analyte and the internal standard are exposed to the same matrix effects at the same time.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below is a typical experimental protocol for the quantification of mefloquine in a complex matrix like plasma using this compound as an internal standard, based on common practices in published literature.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Mefloquine: The specific precursor ion (Q1) and product ion (Q3) masses would be optimized for the instrument. For example, m/z 379.1 -> 281.1.

      • This compound: The precursor and product ions will be shifted by 5 Da. For example, m/z 384.1 -> 286.1.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard in bioanalysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for mefloquine quantification.

G Analyte Mefloquine Sample_Prep Sample Preparation Variability Analyte->Sample_Prep Ionization Ionization Variability (Matrix Effect) Analyte->Ionization Affected by ME IS This compound IS->Sample_Prep IS->Ionization Affected by ME similarly LC_Injection Injection Volume Variability Sample_Prep->LC_Injection LC_Injection->Ionization Quantification Accurate Quantification Ionization->Quantification Ratio (Analyte/IS) corrects for variability

Caption: Rationale for using a deuterated internal standard.

References

A Comparative Performance Evaluation of Dehydro Mefloquine-d5 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydro Mefloquine-d5, the deuterated analog of a Mefloquine metabolite, serves as a critical internal standard for bioanalytical studies, particularly in pharmacokinetic and drug metabolism research. The accuracy and reliability of quantitative analyses using liquid chromatography-mass spectrometry (LC-MS) are highly dependent on the quality of the internal standard. This guide provides a comparative performance evaluation of this compound from three representative suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The evaluation is based on key performance parameters typically found in a Certificate of Analysis (CoA) and outlines the necessary experimental protocols for independent verification.

Data Presentation: A Comparative Analysis

The performance of this compound from each supplier is summarized in the table below. The data presented are hypothetical but represent typical specifications for a high-quality isotopically labeled internal standard.

Parameter Supplier A Supplier B Supplier C
Chemical Purity (by HPLC) 99.8%99.5%99.9%
Isotopic Purity (by MS) 99.6%99.2%99.8%
Isotopic Enrichment (d5) 99.5%99.0%99.7%
Residual Solvents <0.1%<0.2%<0.05%
Appearance White to Off-White SolidWhite SolidWhite Crystalline Solid
Solubility Soluble in Methanol, DMSOSoluble in Methanol, DMSOSoluble in Methanol, DMSO

Experimental Protocols

Detailed methodologies for the key experiments required to verify the performance of this compound are provided below.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of this compound and identify any non-isotopically labeled impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase.

    • Inject the sample onto the HPLC system.

    • The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)
  • Objective: To determine the isotopic purity and the percentage of d5 enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer.

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of unlabeled Dehydro Mefloquine and the deuterated isotopologues.

    • Calculate the isotopic distribution and enrichment by comparing the peak intensities of the d0 to d5 species.

Evaluation of this compound as an Internal Standard in a Bioanalytical Method
  • Objective: To assess the performance of this compound as an internal standard for the quantification of Mefloquine in a biological matrix (e.g., plasma).

  • Procedure:

    • Preparation of Calibration Standards and Quality Control Samples: Spike known concentrations of Mefloquine into the biological matrix. Add a fixed concentration of this compound to all samples.

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to isolate the analytes from the matrix.

    • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

    • Performance Evaluation:

      • Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio of Mefloquine to this compound against the concentration of Mefloquine. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

      • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal concentration, and the precision (as coefficient of variation, CV) should be ≤15%.

Visualizations

Experimental Workflow for Performance Evaluation

The following diagram illustrates the workflow for the comprehensive performance evaluation of this compound.

G cluster_0 Sample Preparation cluster_1 Purity Assessment cluster_2 Bioanalytical Performance cluster_3 Data Analysis & Comparison prep Prepare Stock and Working Solutions hplc Chemical Purity by HPLC prep->hplc ms Isotopic Purity by MS prep->ms linearity Linearity prep->linearity compare Compare Supplier Performance hplc->compare ms->compare accuracy Accuracy & Precision linearity->accuracy matrix Matrix Effect accuracy->matrix matrix->compare

Caption: Workflow for this compound Performance Evaluation.

Illustrative Signaling Pathway

While the direct signaling pathway of Dehydro Mefloquine is not the primary focus, Mefloquine, its parent compound, is known to have effects on various cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be investigated in studies utilizing this compound as an internal standard.

G Mefloquine Mefloquine Ca_channel Calcium Channel Mefloquine->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Kinase Protein Kinase C Ca_influx->Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Safety Operating Guide

Essential Safety and Logistical Information for Handling Dehydro Mefloquine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Compound Details:

PropertyValue
Chemical Name Dehydro Mefloquine-d5
Alternate Names α-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol-d5
CAS Number 1246819-32-8[1]
Molecular Formula C17H5D5F6N2O[1]
Molecular Weight 377.30[1]

Hazard Identification and Precautionary Measures

Based on the SDS for Mefloquine Hydrochloride, the primary hazard is that it is harmful if swallowed.[2][3][4] The following precautionary statements are advised:

  • P264: Wash hands and any exposed skin thoroughly after handling.[3]

  • P270: Do not eat, drink, or smoke when using this product.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[3]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

While specific data on skin and eye irritation for this compound is unavailable, it is prudent to handle the compound as a potential irritant.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles that meet ANSI Z.87.1 standards.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A lab coat, fully buttoned, with long pants and closed-toe shoes.
Respiratory Protection A dust mask or respirator should be used if there is a risk of generating airborne dust.

Experimental Protocols: Safe Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • As with many organic compounds, protection from light is recommended to prevent photodegradation.[5] Storing in amber vials is a good practice.[5]

  • For long-term storage, refrigeration at 4°C or -20°C is often recommended for deuterated compounds to maintain isotopic purity.[5]

Handling and Use:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • To prevent isotopic exchange, it is advisable to handle deuterated compounds under an inert atmosphere, such as nitrogen or argon, especially when preparing solutions.[5]

  • Avoid preparing acidic or basic solutions, as these can catalyze deuterium-hydrogen exchange.[5]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material, and clean them thoroughly after use.

Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and unused product, should be considered hazardous waste.

  • Dispose of chemical waste through a licensed and approved waste management company.

  • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.

  • In case of ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

Workflow for Safe Handling of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage a Don Appropriate PPE b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Retrieve this compound from Storage b->c d Weigh and Dispense Compound c->d e Prepare Solution (if applicable) under Inert Atmosphere d->e f Clean Equipment and Workspace e->f j Return Compound to Secure, Cool, and Dark Storage e->j g Segregate and Label Waste f->g h Dispose of Waste via Authorized Vendor g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.